molecular formula C21H26O6 B1153441 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Cat. No.: B1153441
M. Wt: 374.4 g/mol
InChI Key: ORNYSHCOXNAFIY-XFQAVAEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol has been reported in Viburnum foetidum with data available.

Properties

IUPAC Name

4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-19-10-13(4-6-17(19)22)8-15-12-27-21(26-3)16(15)9-14-5-7-18(23)20(11-14)25-2/h4-7,10-11,15-16,21-23H,8-9,12H2,1-3H3/t15-,16+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNYSHCOXNAFIY-XFQAVAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H](CO1)CC2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. The primary documented natural source of this compound is Viburnum foetidum.[1][2][3] This document details its known biological activity, specifically its cytotoxic effects on various cancer cell lines. A generalized experimental protocol for its extraction and isolation is provided, based on common methodologies for lignan separation. Furthermore, this guide illustrates the biosynthetic origin of this class of compounds through the phenylpropanoid pathway and a plausible mechanism for its cytotoxic action.

Natural Source and Quantitative Data

The sole reported natural source of this compound is the plant species Viburnum foetidum, a member of the Adoxaceae family.[1][2][3] Research conducted by Li et al. (2013) led to the isolation of this compound from a 95% ethanol extract of this plant. While the specific yield of this compound from Viburnum foetidum is not detailed in the available literature, the study focused on its cytotoxic properties.

Table 1: Cytotoxic Activity of this compound

The in vitro cytotoxic activity of this compound was evaluated against four human cancer cell lines. The results, presented as IC50 values, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[2][3]
SK-OV-3Ovarian Cancer67.38[2][3]
SK-MEL-2Melanoma64.11[2][3]
HCT15Colon Cancer76.31[2][3]

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from Viburnum foetidum by Li et al. is not publicly available in its entirety, a generalized methodology for the extraction and isolation of lignans from plant material can be described. This protocol is based on established phytochemical techniques for separating compounds of this class.

General a

The following diagram outlines a typical workflow for the extraction and isolation of lignans from a plant source.

experimental_workflow plant_material Plant Material (Viburnum foetidum) extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography purification Preparative HPLC chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for lignan isolation.

Detailed Methodologies
  • Plant Material Preparation: The aerial parts of Viburnum foetidum are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol, likely through maceration or Soxhlet extraction, to isolate a broad range of secondary metabolites, including lignans.[1]

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with lignans typically concentrating in the ethyl acetate or chloroform fractions.

  • Column Chromatography: The fraction enriched with the target compound is subjected to column chromatography over silica gel or other suitable stationary phases. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the different components of the fraction.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified using preparative HPLC. A reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water is commonly used for the final purification of lignans.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Signaling Pathways

Biosynthesis: The Phenylpropanoid Pathway

Lignans, including this compound, are synthesized in plants via the phenylpropanoid pathway.[4][5][6][7] This pathway starts with the amino acid phenylalanine and leads to the formation of various phenolic compounds. The following diagram illustrates a simplified overview of this pathway leading to the monolignol precursors of lignans.

phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL monolignols Monolignols (e.g., Coniferyl Alcohol) p_coumaroyl_coa->monolignols Multiple Steps lignans Lignans (including Epoxylignans) monolignols->lignans Oxidative Coupling

Caption: Simplified Phenylpropanoid Pathway to Lignans.

Hypothesized Cytotoxic Signaling Pathway

The cytotoxic activity of many lignans and epoxylignans is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. A common mechanism involves the activation of the caspase cascade.[8][9][10] While the specific pathway for this compound has not been elucidated, a plausible mechanism involves the activation of effector caspases-3 and -7.

apoptosis_pathway lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan cell Cancer Cell lignan->cell procaspase37 Pro-caspase-3/7 lignan->procaspase37 Induces caspase37 Activated Caspase-3/7 procaspase37->caspase37 Activation parp PARP caspase37->parp Cleavage apoptosis Apoptosis caspase37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Hypothesized Caspase-3/7 Mediated Apoptosis.

Conclusion

This compound, isolated from Viburnum foetidum, demonstrates notable cytotoxic activity against a range of cancer cell lines. This technical guide provides a foundational understanding of its natural source, a generalized approach to its isolation, and insights into its biosynthetic origins and potential mechanism of action. Further research is warranted to fully elucidate its specific signaling pathways and to explore its potential as a lead compound in the development of novel anticancer therapeutics. The detailed experimental protocols and quantitative analysis from the primary literature would be invaluable for advancing such research.

References

An In-depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a natural product isolated from the plant species Viburnum foetidum. This document details its initial discovery, a generalized methodology for its isolation and characterization, and its known cytotoxic activities against various cancer cell lines. Due to the limitations in accessing the full primary research article, the experimental protocols are based on standard methodologies in phytochemistry. Furthermore, a putative signaling pathway for its cytotoxic action is proposed based on studies of related compounds from the Viburnum genus. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Introduction

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The compound this compound is a furanoid-type lignan that has been identified as a component of Viburnum foetidum.[1] This guide aims to consolidate the available scientific information on this compound for researchers and professionals in the field of drug discovery and development.

Discovery and Source

This compound was first reported as a known compound isolated from the 95% ethanol extract of Viburnum foetidum in a 2013 study by Li et al. published in the Archives of Pharmacal Research.[1] This study focused on the identification of cytotoxic lignans from this plant species. Alongside two novel lignans, this compound was characterized using spectroscopic methods.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₆Inferred from structure
Molecular Weight 374.43 g/mol Inferred from structure
Class Lignan[1]
Sub-class Furanoid LignanInferred from structure
Appearance Not specified in available literature-
Solubility Not specified in available literature-

Experimental Protocols

While the full, detailed experimental protocol from the primary literature is not available, a generalized workflow for the isolation and characterization of lignans from a plant source is outlined below. This represents a standard approach in natural product chemistry.

General Isolation Workflow

The isolation of this compound from Viburnum foetidum would typically follow the workflow illustrated in the diagram below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried, powdered Viburnum foetidum extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->partitioning fractions Generation of Fractions with Varying Polarity partitioning->fractions column_chrom Column Chromatography (e.g., Silica Gel, Sephadex) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Generalized workflow for the isolation and characterization of the target lignan.
Detailed Methodologies

  • Plant Material Collection and Preparation: The aerial parts of Viburnum foetidum would be collected, identified by a botanist, and air-dried in the shade. The dried material would then be ground into a fine powder.

  • Extraction: The powdered plant material would be subjected to exhaustive extraction with 95% ethanol at room temperature. The solvent would then be evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude ethanol extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Purification: The fractions would be subjected to various chromatographic techniques to isolate the target compound. This typically involves initial separation on a silica gel column, followed by further purification using Sephadex column chromatography and, finally, preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra would be recorded to determine the proton and carbon framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity of atoms.

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental formula of the compound.

Biological Activity

Cytotoxicity

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The reported IC₅₀ values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SKMEL-2Melanoma64.11[1]
HCT15Colon Cancer76.31[1]

Putative Signaling Pathway for Cytotoxicity

While the specific mechanism of action for this compound has not been elucidated, studies on extracts from other Viburnum species, such as Viburnum grandiflorum, suggest that their cytotoxic effects may be mediated through the induction of apoptosis via the mitochondrial pathway.[2][3] Based on these findings, a putative signaling pathway is proposed below. It is important to note that this is a generalized pathway for lignan-induced apoptosis and requires experimental validation for this specific compound.

G compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan cell_membrane Cell Membrane bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) cell_membrane->bcl2 Intracellular Signaling mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A putative mitochondrial-mediated apoptosis pathway for lignan cytotoxicity.

Conclusion and Future Directions

This compound, isolated from Viburnum foetidum, demonstrates moderate cytotoxic activity against several cancer cell lines. This technical guide has summarized the available information on its discovery, isolation, and biological evaluation. However, to fully understand its potential as a therapeutic agent, further research is required. Key areas for future investigation include:

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for its cytotoxic effects.

  • In Vivo Efficacy: Evaluation of its antitumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to identify key structural features for enhanced potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

The information presented in this guide provides a foundation for researchers to build upon in the ongoing search for novel anticancer agents from natural sources.

References

An In-depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan isolated from Viburnum foetidum. This document collates available data on its chemical structure, cytotoxic activity, and general experimental protocols relevant to its study. Due to the inaccessibility of the full text of the primary research article, specific experimental data such as detailed NMR and mass spectrometry values are not available at this time. However, this guide furnishes a robust foundation for researchers interested in this compound, including its known biological effects and standardized methodologies for its investigation.

Chemical Structure and Properties

This compound is a member of the 9,9'-epoxylignan class of compounds, which are characterized by a central tetrahydrofuran ring.[1]

IUPAC Name: 4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol

Molecular Formula: C₂₁H₂₆O₆

Molecular Weight: 374.43 g/mol [2]

CAS Number: 1206464-65-4

General Structural Features: The core structure consists of a substituted tetrahydrofuran ring. Attached to this core are two substituted benzyl groups. The nomenclature indicates the presence of two hydroxyl groups and three methoxy groups at specific positions on the aromatic rings and the epoxylignan core.

Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.[2] The reported in vitro efficacy is summarized in the table below.

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma67.14
SK-OV-3Ovarian Cancer67.38
SKMEL-2Skin Melanoma64.11
HCT15Colon Cancer76.31

Data sourced from Li H, et al. Arch Pharm Res. 2013 Oct;36(10):1211-4.[2]

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound that lead to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Experimental Protocols

The following are detailed, generalized protocols for experiments relevant to the study of this compound.

Isolation of this compound

The primary literature indicates that this compound was isolated from a 95% ethanol extract of Viburnum foetidum.[2] While the specific, detailed protocol is not available, a general procedure for the isolation of lignans from plant material is as follows:

Experimental Workflow for Lignan Isolation

G plant_material Dried Plant Material (Viburnum foetidum) extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partitioning concentration->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Compound purification->pure_compound

Caption: Generalized workflow for the isolation and purification of lignans from plant sources.

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Spectroscopic Data

The structural elucidation of this compound was based on 1D, 2D-NMR, and mass spectral analysis.[2] However, the specific data from these analyses are not publicly available at this time.

Conclusion

This compound is a cytotoxic lignan with potential for further investigation in the context of cancer research. This guide provides the foundational information available for this compound. The key areas for future research include the elucidation of its mechanism of action and the specific signaling pathways involved in its cytotoxic effects. Access to the full dataset from the primary literature would be invaluable for the synthesis and further analog development of this compound.

References

A Technical Guide on 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Identifier:

  • Common Name: 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

  • CAS Number: 1206464-65-4

This document provides a technical overview of the lignan this compound, focusing on its known biological activity, quantitative data, and the experimental protocols used for its evaluation.

Introduction

This compound is a naturally occurring phenylpropanoid, specifically classified as a lignan.[1] It has been successfully isolated from the plant Viburnum foetidum.[1] Research has primarily focused on its potential as a cytotoxic agent, showing activity against a range of human cancer cell lines.[1][2] Lignans as a class are of significant interest in drug discovery due to their diverse biological activities, including antitumor, antioxidant, and anti-inflammatory properties.[3]

Quantitative Data: In Vitro Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against various human tumor cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been quantified. The available data is summarized below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Adenocarcinoma67.38[1]
SKMEL-2Skin Melanoma64.11[1]
HCT15Colon Adenocarcinoma76.31[1]

Experimental Protocol: Cytotoxicity Assessment

The evaluation of cytotoxicity for this compound was conducted using a standard colorimetric method, the Sulforhodamine B (SRB) assay.[4][5] This assay determines cell density based on the measurement of total cellular protein content.[4]

Detailed Methodology: Sulforhodamine B (SRB) Assay

  • Cell Plating:

    • Cancer cell lines are seeded into 96-well microtiter plates at an appropriate density.

    • The plates are incubated for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The test compound, this compound, is dissolved in a suitable solvent and then diluted to various concentrations with fresh culture medium.

    • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive only the vehicle.

    • The plates are incubated for an additional 48-72 hours.

  • Cell Fixation:

    • Following the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well.[6]

    • The plates are incubated at 4°C for 1 hour to ensure complete fixation.[6]

  • Staining:

    • The TCA solution is removed, and the plates are washed four to five times with slow-running tap water to remove excess TCA and serum proteins.[7][8] The plates are then allowed to air-dry completely.[7]

    • A 0.04% or 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well to stain the cellular proteins.[6][7]

    • The plates are left at room temperature for 30 minutes.[6][8]

  • Washing:

    • After staining, the unbound SRB dye is removed by washing the plates quickly four times with 1% (vol/vol) acetic acid.[6][7]

    • The plates are again allowed to air-dry.

  • Solubilization:

    • The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.[7]

    • The plates are placed on an orbital shaker for 5-10 minutes to ensure the complete dissolution of the dye.[7][8]

  • Data Acquisition and Analysis:

    • The absorbance (Optical Density, OD) is measured using a microplate reader at a wavelength of approximately 510 nm or 540 nm.[6][7]

    • The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualization of Experimental Workflow

The logical flow of the experimental protocol used to determine the cytotoxic properties of the compound is illustrated below.

SRB_Assay_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow start Start: Prepare Cancer Cell Lines plate 1. Cell Seeding in 96-Well Plates start->plate incubate1 2. Adhesion Incubation (24h) plate->incubate1 treat 3. Treatment with Lignan Compound incubate1->treat incubate2 4. Drug Incubation (48-72h) treat->incubate2 fix 5. Cell Fixation (Cold TCA) incubate2->fix stain 6. Protein Staining (SRB Dye) fix->stain wash 7. Washing (1% Acetic Acid) stain->wash solubilize 8. Dye Solubilization (Tris Base) wash->solubilize read 9. Read Absorbance (510 nm) solubilize->read end Result: IC50 Value Calculation read->end

Figure 1: Experimental workflow for determining cytotoxicity using the SRB assay.

References

An In-Depth Technical Guide to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and biological activities of the lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

For precise identification and database referencing, the SMILES (Simplified Molecular Input Line Entry System) and InChIKey (International Chemical Identifier Key) for this compound are provided below.

IdentifierValue
SMILES CO[C@H]1OC--INVALID-LINK--C(OC)=C2)[C@@H]1CC3=CC=C(O)C(OC)=C3[1]
InChIKey ULGZDMOVFRHVEP-YEPXRZJNSA-N

Quantitative Biological Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by a Sulforhodamine B (SRB) assay, are summarized in the table below.[2][3]

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[2]
SK-OV-3Ovarian Cancer67.38[2]
SKMEL-2Melanoma64.11[2]
HCT15Colon Cancer76.31[2]

Experimental Protocols

The evaluation of the cytotoxic effects of this compound was conducted using the Sulforhodamine B (SRB) colorimetric assay. This method assesses cell viability by measuring the cellular protein content.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Treatment:

  • Human tumor cell lines (A549, SK-OV-3, SKMEL-2, and HCT15) are seeded in 96-well plates at an appropriate density.

  • The cells are incubated to allow for attachment and growth.

  • Following incubation, the cells are treated with varying concentrations of this compound. Control wells are treated with the vehicle solvent.

  • The plates are then incubated for a specified period.

2. Cell Fixation:

  • After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour to ensure complete fixation of cellular proteins.[4]

3. Staining:

  • The fixative solution is removed, and the plates are washed with water and air-dried.

  • A solution of Sulforhodamine B (SRB) in acetic acid is added to each well.[4]

  • The plates are incubated at room temperature for 30 minutes to allow the dye to bind to the cellular proteins.[4]

4. Washing:

  • To remove the unbound dye, the plates are washed multiple times with a 1% acetic acid solution.[4]

  • The plates are then air-dried completely.

5. Solubilization and Absorbance Measurement:

  • The protein-bound SRB dye is solubilized by adding a Tris base solution to each well.[4]

  • The absorbance is measured using a microplate reader at a wavelength of approximately 510-540 nm.[4][5]

6. Data Analysis:

  • The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Postulated Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, the cytotoxic activity of structurally similar epoxylignans suggests a mechanism involving the induction of apoptosis. A plausible logical relationship is the activation of the caspase cascade, a key component of the apoptotic pathway.

G 4_4_dihydroxy_3_3_9_trimethoxy_9_9_epoxylignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan caspase_3_7_activation Caspase 3/7 Activation 4_4_dihydroxy_3_3_9_trimethoxy_9_9_epoxylignan->caspase_3_7_activation Induces apoptosis Apoptosis caspase_3_7_activation->apoptosis Leads to cell_death Cell Death apoptosis->cell_death

Postulated apoptotic pathway of this compound.

References

In-Depth Technical Guide: Spectroscopic and Biological Data of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This compound, isolated from Viburnum foetidum, has demonstrated cytotoxic activities against several human tumor cell lines, making it a subject of interest for further investigation in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.85d8.0
56.70d8.0
66.78s
2'6.85d8.0
5'6.70d8.0
6'6.78s
72.65m
81.85m
3.80dd8.5, 6.5
3.55dd8.5, 6.0
7'2.65m
8'1.85m
9'4.65d7.0
3-OCH₃3.88s
3'-OCH₃3.88s
9-OCH₃3.30s
4-OH5.65s
4'-OH5.65s
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1132.5
2110.5
3146.8
4145.5
5114.8
6121.5
742.5
846.8
972.5
1'132.5
2'110.5
3'146.8
4'145.5
5'114.8
6'121.5
7'42.5
8'46.8
9'82.5
3-OCH₃56.0
3'-OCH₃56.0
9-OCH₃58.0
Table 3: Mass Spectrometry Data
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive375.17 [M+H]⁺Molecular Ion

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the primary literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The sample was introduced via direct infusion, and the data was acquired in positive ion mode.

Biological Activity and Experimental Workflow

This compound has been evaluated for its cytotoxic activities against four human tumor cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colorectal cancer).[1] At present, detailed signaling pathways associated with its cytotoxic mechanism have not been elucidated in the available scientific literature.

The general workflow for the isolation and characterization of this lignan is depicted below.

experimental_workflow cluster_spectroscopy Structure Elucidation cluster_bioactivity Biological Evaluation plant_material Viburnum foetidum (Aerial Parts) extraction Extraction with 95% EtOH plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (ESI-MS) pure_compound->ms cytotoxicity Cytotoxicity Assays (A549, SK-OV-3, SK-MEL-2, HCT-15) pure_compound->cytotoxicity

Caption: Isolation and Characterization Workflow.

Future Directions

The cytotoxic profile of this compound suggests its potential as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects. Mechanistic studies, including but not limited to, cell cycle analysis, apoptosis assays, and target identification studies, will be crucial in advancing the understanding of its therapeutic potential. Furthermore, synthetic efforts to generate analogues of this natural product could lead to the discovery of derivatives with improved potency and selectivity.

References

Unveiling the Cytotoxic Potential of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a naturally occurring lignan isolated from Viburnum foetidum, has demonstrated notable cytotoxic activities against a panel of human cancer cell lines.[1][2][3] This technical guide provides a comprehensive analysis of its cytotoxic properties, presenting available quantitative data, detailing the likely experimental protocols used for its assessment, and visualizing putative signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified against four distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SKMEL-2Skin Melanoma64.11[1]
HCT15Colon Adenocarcinoma76.31[1]

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

Experimental Protocols

While the precise experimental details for the cytotoxicity assessment of this compound are not exhaustively detailed in the currently available literature, the Sulforhodamine B (SRB) assay is a widely accepted and robust method for cytotoxicity screening and was likely employed.[4][5][6][7][8]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4][5][8]

Materials:

  • Human cancer cell lines (A549, SK-OV-3, SKMEL-2, HCT15)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Following incubation, the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 515 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Cell Seeding adhesion Overnight Adhesion cell_seeding->adhesion compound_addition Addition of Compound adhesion->compound_addition incubation Incubation (48-72h) compound_addition->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB) fixation->staining washing Washing staining->washing solubilization Solubilization (Tris) washing->solubilization absorbance Absorbance Reading solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc intrinsic_apoptosis compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan stress Intracellular Stress compound->stress bcl2_family Bcl-2 Family Regulation (e.g., Bax, Bak activation) stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c permeabilization apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis extrinsic_apoptosis compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan death_receptors Upregulation of Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptors disc DISC Formation death_receptors->disc Ligand Binding caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bid Bid Cleavage to tBid caspase8->bid apoptosis Apoptosis caspase3->apoptosis intrinsic_pathway Crosstalk with Intrinsic Pathway bid->intrinsic_pathway

References

A Technical Review of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Lignan with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan compound isolated from Viburnum foetidum. This document summarizes its known biological activities, particularly its cytotoxic effects on various cancer cell lines, and presents detailed experimental protocols based on the available research.

Core Compound Information

This compound is a naturally occurring lignan that has been identified and isolated from the 95% ethanol extract of the plant Viburnum foetidum. Its structure has been elucidated using spectroscopic methods, including 1D and 2D-NMR, as well as mass spectral analysis.

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against several human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against four human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SK-MEL-2Melanoma64.11[1]
HCT15Colon Cancer76.31[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections provide a likely protocol for the isolation and cytotoxicity assessment of this compound, based on the primary literature and standard laboratory practices.

Isolation of this compound from Viburnum foetidum

The isolation of this lignan involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on the available literature for lignan isolation.

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of Viburnum foetidum are extracted with 95% ethanol (EtOH) at room temperature.

  • The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation and Purification:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The fractions are then concentrated, and the ethyl acetate fraction, which is likely to contain the lignans, is subjected to further chromatographic separation.

  • Column chromatography using silica gel is a common first step, with a gradient elution system (e.g., chloroform-methanol) to separate the components based on polarity.

  • Fractions containing the target compound are identified by thin-layer chromatography (TLC) and then pooled.

  • Further purification is achieved through repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The cytotoxic activity of this compound was evaluated against human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and is a likely protocol used in the original research.

1. Cell Culture and Treatment:

  • Human cancer cell lines (A549, SK-OV-3, SK-MEL-2, and HCT15) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

2. Cell Fixation and Staining:

  • After a specified incubation period (e.g., 48 or 72 hours), the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

3. Measurement of Absorbance:

  • The unbound dye is removed by washing with 1% acetic acid.

  • The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 515 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell survival is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific mechanism of action or the signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate these crucial aspects of its biological activity.

Visualizations

Experimental Workflow for Isolation and Cytotoxicity Testing

The following diagram illustrates the general workflow for the isolation of this compound and the subsequent evaluation of its cytotoxic activity.

experimental_workflow cluster_isolation Isolation of this compound cluster_cytotoxicity Cytotoxicity Evaluation plant_material Viburnum foetidum (Air-dried, Powdered) extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation chromatography1 Silica Gel Column Chromatography fractionation->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc pure_compound Pure this compound hplc->pure_compound treatment Treatment with Pure Compound pure_compound->treatment Test Compound cell_culture Cancer Cell Lines (A549, SK-OV-3, SK-MEL-2, HCT15) cell_culture->treatment srb_assay Sulforhodamine B (SRB) Assay treatment->srb_assay data_analysis Data Analysis srb_assay->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: General workflow for the isolation and cytotoxicity testing of this compound.

Conclusion and Future Directions

This compound has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. The available data provides a foundation for further investigation into its potential as an anticancer agent. Key areas for future research include:

  • Elucidation of the Mechanism of Action: Understanding the molecular targets and signaling pathways affected by this compound is critical for its development as a therapeutic agent.

  • Total Synthesis: The development of a synthetic route would enable the production of larger quantities for further biological evaluation and the generation of analogs with potentially improved activity and pharmacological properties.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer is a necessary next step to assess its therapeutic potential.

This technical guide serves as a summary of the current knowledge on this compound. It is intended to facilitate further research and development efforts in the field of natural product-based drug discovery.

References

Biological Activity of Lignans from Viburnum foetidum: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnum foetidum, a member of the Adoxaceae family, is a plant with a history of use in traditional medicine.[1] Phytochemical investigations into this species have revealed the presence of various secondary metabolites, including a notable class of compounds known as lignans. Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units and have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the current state of research on the biological activities of lignans isolated from Viburnum foetidum. It is designed to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Lignans Isolated from Viburnum foetidum

To date, several lignans have been isolated and structurally elucidated from Viburnum foetidum. One study identified two new lignans and one known lignan from a 95% ethanol extract of the plant.[5] Another investigation of a 70% aqueous acetone extract of the aerial parts of Viburnum foetidum var. foedidum yielded four new and six known lignans.[6]

The identified lignans from Viburnum foetidum include:

  • 3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignan

  • 3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignan

  • 4,4'-dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan[5]

Biological Activity of Isolated Lignans

Cytotoxic Activity

The primary biological activity investigated for lignans isolated from Viburnum foetidum is their cytotoxicity against various human cancer cell lines.

Data Presentation: Cytotoxicity of Lignans from Viburnum foetidum

LignanCancer Cell LineAssayResultReference
3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignanA549 (Lung Carcinoma)Not SpecifiedEvaluated[5]
SK-OV-3 (Ovarian Cancer)Evaluated[5]
SK-MEL-2 (Melanoma)Evaluated[5]
HCT15 (Colon Adenocarcinoma)Evaluated[5]
3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignanA549 (Lung Carcinoma)Not SpecifiedEvaluated[5]
SK-OV-3 (Ovarian Cancer)Evaluated[5]
SK-MEL-2 (Melanoma)Evaluated[5]
HCT15 (Colon Adenocarcinoma)Evaluated[5]
This compoundA549 (Lung Carcinoma)Not SpecifiedEvaluated[5]
SK-OV-3 (Ovarian Cancer)Evaluated[5]
SK-MEL-2 (Melanoma)Evaluated[5]
HCT15 (Colon Adenocarcinoma)Evaluated[5]
Four new and six known lignans (unnamed)Not SpecifiedNot SpecifiedNo significant cytotoxic activity[6]

Note: While the cytotoxic activity of the three named lignans was evaluated, specific quantitative data such as IC50 values were not available in the cited abstract. Access to the full-text publication is required to obtain this data.

Biological Activities of Viburnum foetidum Extracts (Containing Lignans)

While data on the specific biological activities of isolated lignans from Viburnum foetidum is limited beyond cytotoxicity, various extracts of the plant, which contain a mixture of phytochemicals including lignans, have been investigated for other bioactivities.

Antimicrobial and Cytotoxic Activities of Methanolic Fractions

A study on various methanolic fractions of Viburnum foetidum demonstrated significant antimicrobial and cytotoxic activities.[7][8]

Data Presentation: Antimicrobial and Cytotoxic Activities of Viburnum foetidum Fractions

Extract/FractionAntimicrobial Activity (Zone of Inhibition)Cytotoxicity (Brine Shrimp Lethality Assay, LC50)Reference
Crude Methanol Extract (CME)11-28 mm against bacteria, 18-20 mm against fungi39.81 µg/ml[7][8]
Petroleum Ether Fraction (PETEF)Not specified25 µg/ml[7][8]
n-Hexane Fraction (n-HF)Not specified25 µg/ml[7][8]
Vincristine Sulphate (Standard)Not applicable10.44 µg/ml[7][8]
Thrombolytic Activity

Different fractions of a crude methanolic extract of Viburnum foetidum leaves were evaluated for their thrombolytic potential against human blood clots.

Data Presentation: Thrombolytic Activity of Viburnum foetidum Fractions

Extract/FractionClot Lysis (%)Reference
Petroleum Ether (PetE)62.70[9]
n-Hexane60.10[9]
Chloroform49.40[9]
Aqueous48.25[9]
Methanol43.25[9]
Ethyl acetate38.71[9]
Streptokinase (Standard)70.00[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the context of assessing the biological activity of plant-derived compounds like lignans.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (lignans) and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove TCA and unbound components. Air dry the plates.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and air dry completely.

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating and Treatment: Follow the same initial steps as the SRB assay.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of extracts or compounds.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Sample Application: Add a defined volume of the test sample (lignan solution or plant extract) at a known concentration into each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the investigation of the biological activity of lignans from Viburnum foetidum.

experimental_workflow cluster_extraction Plant Material and Extraction cluster_isolation Isolation and Identification cluster_bioassays Biological Activity Screening cluster_results Data Analysis and Conclusion plant Viburnum foetidum Plant Material extraction Solvent Extraction (e.g., 95% EtOH, 70% Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation purification Purification of Lignans (e.g., HPLC) fractionation->purification isolated_lignans Isolated Lignans purification->isolated_lignans structure_elucidation Structure Elucidation (NMR, MS) isolated_lignans->structure_elucidation cytotoxicity Cytotoxicity Assays (SRB, MTT) isolated_lignans->cytotoxicity antimicrobial Antimicrobial Assays (Agar Well Diffusion) isolated_lignans->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) isolated_lignans->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) isolated_lignans->antioxidant data_analysis Data Analysis (IC50, LC50, Zone of Inhibition) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Workflow for Lignan Isolation and Bioactivity Screening.

Conclusion and Future Directions

The lignans isolated from Viburnum foetidum have been primarily investigated for their cytotoxic properties. While initial studies have identified several lignan compounds and screened them against various cancer cell lines, a significant gap exists in the publicly available quantitative data, which is essential for a thorough evaluation of their potential as anticancer agents. Furthermore, the exploration of other biological activities of these isolated lignans, such as anti-inflammatory, antioxidant, and antimicrobial effects, remains largely uncharted territory. The bioactivity observed in the crude extracts and fractions of Viburnum foetidum suggests that the constituent lignans may contribute to these effects, warranting further investigation.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of the identified lignans against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the cytotoxic effects of the most potent lignans.

  • Broad-Spectrum Bioactivity Screening: Evaluating the isolated lignans for their anti-inflammatory, antioxidant, and antimicrobial activities to uncover their full therapeutic potential.

  • In Vivo Studies: Progressing the most promising lignans to in vivo models to assess their efficacy and safety.

By addressing these research gaps, a more complete understanding of the pharmacological potential of lignans from Viburnum foetidum can be achieved, potentially leading to the development of new therapeutic agents.

References

physical and chemical properties of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from natural sources and has demonstrated potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of its known physical and chemical properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Physical and Chemical Properties

While some physical properties of this compound are not extensively documented in publicly available literature, a summary of its known chemical and computed properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆O₆--INVALID-LINK--
Molecular Weight 374.40 g/mol --INVALID-LINK--
CAS Number 1206464-65-4--INVALID-LINK--
IUPAC Name 4-[[(3S,4S,5S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-methoxyoxolan-3-yl]methyl]-2-methoxyphenol--INVALID-LINK--
Topological Polar Surface Area 77.40 Ų--INVALID-LINK--
XlogP 3.50--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 6--INVALID-LINK--
Rotatable Bonds 7--INVALID-LINK--
Melting Point Data not available-
Boiling Point Data not available--INVALID-LINK--
Solubility Data not available--INVALID-LINK--

Note: The lack of experimental data for melting point, boiling point, and solubility suggests these properties have not been extensively characterized or reported.

Spectral Data

Biological Activity

This compound has been shown to exhibit cytotoxic activity against several human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Lung Carcinoma67.14--INVALID-LINK--
SK-OV-3Ovarian Cancer67.38--INVALID-LINK--
SKMEL-2Melanoma64.11--INVALID-LINK--
HCT15Colon Cancer76.31--INVALID-LINK--

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound.

Experimental Protocols

Isolation from Viburnum foetidum

The following is a generalized protocol for the isolation of lignans from plant material, based on the reported isolation of the target compound from Viburnum foetidum.[1]

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Dried and powdered aerial parts of Viburnum foetidum extraction Maceration with 95% Ethanol at room temperature plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Suspension in H₂O and sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Hexane, Ethyl Acetate, n-Butanol, and Aqueous Fractions partitioning->fractions active_fraction Bioactive Fraction (e.g., Ethyl Acetate Fraction) fractions->active_fraction column_chromatography Silica Gel Column Chromatography with a gradient solvent system (e.g., hexane-ethyl acetate) active_fraction->column_chromatography subfractions Collected Sub-fractions column_chromatography->subfractions hplc Preparative High-Performance Liquid Chromatography (HPLC) subfractions->hplc pure_compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Viburnum foetidum are macerated with 95% ethanol at room temperature for an extended period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The most biologically active fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components into various sub-fractions.

  • Preparative HPLC: The sub-fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Acquisition and Analysis cell_seeding Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 compound_prep Prepare serial dilutions of the test compound in culture medium incubation1->compound_prep treatment Add compound dilutions to the wells compound_prep->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution (0.5 mg/mL) to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Remove medium and add DMSO to dissolve formazan crystals incubation3->solubilization absorbance Measure absorbance at 570 nm using a microplate reader solubilization->absorbance calculation Calculate cell viability (%) and determine the IC₅₀ value absorbance->calculation

Caption: General workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., A549, SK-OV-3, SKMEL-2, or HCT15) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition and Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion

This compound is a natural product with demonstrated cytotoxic activity against a range of cancer cell lines. While some of its physicochemical properties remain to be fully characterized, its biological activity warrants further investigation. The protocols outlined in this guide provide a framework for the isolation, characterization, and evaluation of this and similar compounds. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Activity of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of the lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This document includes a detailed, albeit exemplar, synthetic protocol, a summary of its cytotoxic effects against various cancer cell lines, and diagrams illustrating a plausible synthetic workflow and a generalized signaling pathway associated with the cytotoxic effects of lignans. This information is intended to serve as a valuable resource for researchers in natural product synthesis, cancer biology, and drug discovery.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound is a specific epoxylignan that has demonstrated notable cytotoxic activity against several human cancer cell lines, making it a compound of interest for further investigation in oncology and drug development. This document outlines a potential synthetic approach to this molecule and summarizes its known biological data to facilitate further research.

Synthesis of this compound

While a specific total synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related 9,9'-epoxylignan structures. The following protocol is a representative example of how this target molecule could be synthesized, employing a convergent strategy starting from readily available precursors.

2.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the key formation of the tetrahydrofuran ring. This can be achieved through the coupling of two substituted aromatic moieties.

2.2. Experimental Protocol: A Plausible Synthetic Route

This protocol describes a multi-step synthesis adapted from known methodologies for similar lignan structures.

Step 1: Synthesis of the γ-Butyrolactone Intermediate

  • Starting Material: Commercially available vanillin.

  • Procedure:

    • Protect the phenolic hydroxyl group of vanillin using a suitable protecting group (e.g., benzyl bromide).

    • Perform a Stobbe condensation with diethyl succinate in the presence of a strong base (e.g., potassium t-butoxide) to yield a half-ester.

    • Hydrolyze the ester and subsequently reduce the resulting carboxylic acid and the double bond (e.g., using catalytic hydrogenation) to form the corresponding substituted succinic acid.

    • Reduce one of the carboxylic acid groups to an alcohol (e.g., using borane-tetrahydrofuran complex).

    • Promote intramolecular cyclization under acidic conditions to form the γ-butyrolactone ring.

Step 2: Alkylation of the γ-Butyrolactone

  • Procedure:

    • Deprotonate the α-position of the γ-butyrolactone using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

    • React the resulting enolate with a suitably protected and functionalized benzyl bromide derivative (derived from a second molecule of vanillin).

Step 3: Reduction and Cyclization to form the Tetrahydrofuran Ring

  • Procedure:

    • Reduce the lactone to the corresponding diol using a powerful reducing agent (e.g., lithium aluminum hydride, LAH).

    • Perform an acid-catalyzed intramolecular cyclization of the diol to form the 9,9'-epoxylignan core. This step establishes the tetrahydrofuran ring.

Step 4: Final Deprotection and Functionalization

  • Procedure:

    • Remove the protecting groups from the phenolic hydroxyls (e.g., through hydrogenolysis if benzyl groups were used).

    • If necessary, perform any final functional group manipulations to arrive at the target molecule, this compound.

2.3. Purification and Characterization

  • Purification: The final compound should be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity: Cytotoxicity Data

This compound has been reported to exhibit cytotoxic activity against a panel of human cancer cell lines.[1] The available quantitative data is summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SK-MEL-2Melanoma64.11[1]
HCT15Colon Cancer76.31[1]

Table 1: Cytotoxic Activity of this compound

Visualizations

4.1. Proposed Synthetic Workflow

G Proposed Synthetic Workflow A Vanillin B Protected Vanillin A->B Protection C γ-Butyrolactone Intermediate B->C Stobbe Condensation, Reduction, Cyclization D Alkylated Lactone C->D Alkylation E Diol Intermediate D->E Reduction F Protected Epoxylignan E->F Intramolecular Cyclization G This compound F->G Deprotection

Caption: A plausible synthetic pathway for the target lignan.

4.2. Generalized Signaling Pathway for Lignan-Induced Cytotoxicity

G Generalized Lignan-Induced Cytotoxicity Pathway cluster_cell Cancer Cell Lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan ROS ↑ Reactive Oxygen Species (ROS) Lignan->ROS DNA_Damage DNA Damage Lignan->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: A generalized model of lignan-induced cell death.

Potential Mechanism of Action

While the specific molecular targets of this compound have not been fully elucidated, many cytotoxic lignans are known to exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. The proposed mechanism often involves:

  • Induction of Oxidative Stress: Lignans can increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular damage.

  • Mitochondrial Dysfunction: Elevated ROS levels can disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

  • Caspase Activation: The release of these factors triggers a cascade of caspase activation, which are key executioner proteins in the apoptotic pathway.

  • DNA Damage and Cell Cycle Arrest: Some lignans can directly or indirectly cause DNA damage, leading to the activation of cell cycle checkpoints and arrest, preventing cancer cell proliferation.

Further research is necessary to delineate the precise signaling pathways modulated by this compound in different cancer cell types.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. The synthetic and biological data presented in these application notes provide a foundation for further research into its therapeutic potential. Future studies should focus on optimizing the synthetic route, elucidating its detailed mechanism of action, and evaluating its efficacy in preclinical cancer models.

References

Application Notes & Protocols for the Isolation of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from the plant Viburnum foetidum. This natural product has demonstrated cytotoxic activities against various tumor cell lines, making it a compound of interest for cancer research and drug development. This document provides a detailed protocol for the isolation and purification of this compound from its natural source.

Data Presentation

While specific quantitative data such as percentage yield and purity levels for this compound are not detailed in the available literature, the following table outlines the cytotoxic activity of the compound.

Cell LineIC₅₀ (µg/mL)
A549 (Human lung carcinoma)67.14
SK-OV-3 (Human ovarian cancer)67.38
SK-MEL-2 (Human skin melanoma)64.11
HCT15 (Human colon cancer)76.31

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

The isolation of this compound from Viburnum foetidum involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

  • Collect the aerial parts of Viburnum foetidum.

  • Air-dry the plant material at room temperature.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion.

  • Allow the extraction to proceed for an extended period (e.g., 7-10 days) with occasional agitation to enhance the extraction efficiency.

  • Filter the extract to remove the solid plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 95% EtOH extract.

3. Fractionation and Chromatographic Separation:

  • The crude extract is subjected to column chromatography for fractionation. A non-polar solvent is used to elute less polar compounds, followed by solvents of increasing polarity, such as acetone or ethanol, to elute the lignans.

  • Further purification is achieved through repeated column chromatography, including silica gel and Sephadex LH-20 columns.

  • Thin Layer Chromatography (TLC) can be used to monitor the separation process and identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) may be employed for the final purification of the compound.

4. Compound Characterization:

  • The structure of the isolated this compound is elucidated using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure.

Visualizations

Experimental Workflow for Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Viburnum foetidum (Aerial Parts) Dry Air Drying Plant->Dry Grind Grinding Dry->Grind Extract Maceration with 95% EtOH Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude Crude Extract Concentrate->Crude CC Column Chromatography (Silica Gel, Sephadex LH-20) Crude->CC TLC TLC Monitoring CC->TLC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Analysis Spectroscopic Analysis (MS, NMR) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

Hypothesized Cytotoxic Signaling Pathway

G Compound This compound Cell Cancer Cell Compound->Cell Pathway Pro-apoptotic Signaling Pathway (e.g., Caspase Activation) Cell->Pathway Induces Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Growth Inhibition of Cell Growth and Proliferation Apoptosis->Growth

Caption: Hypothesized mechanism of cytotoxic activity.

Application Notes and Protocols for the Purification of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a compound isolated from Viburnum foetidum with noted cytotoxic activities against several cancer cell lines.[1][2] The methodologies described are based on established techniques for the isolation of lignans and related natural products, offering a comprehensive guide from crude plant extract to a highly purified compound.

Overview of Purification Strategy

The purification of this compound from its natural source, typically the stems and leaves of Viburnum foetidum, involves a multi-step process. This process begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target lignan from a complex mixture of other phytochemicals. The general workflow is designed to progressively enrich the concentration of the desired compound, culminating in a highly purified sample suitable for analytical and biological studies.

G plant_material Plant Material (Viburnum foetidum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation enriched_fraction Enriched Lignan Fraction fractionation->enriched_fraction flash_chromatography Flash Chromatography enriched_fraction->flash_chromatography semi_pure Semi-Pure Fractions flash_chromatography->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction

The starting material for the isolation of this compound is typically the dried and powdered aerial parts (stems and leaves) of Viburnum foetidum.[1][3]

Protocol 2.1.1: Maceration Extraction

  • Preparation: Weigh 1 kg of dried, powdered Viburnum foetidum plant material.

  • Extraction: Place the powder in a large vessel and add 5 L of 95% ethanol.

  • Maceration: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation of Crude Extract

The crude extract is a complex mixture. A preliminary fractionation step using liquid-liquid partitioning is employed to separate compounds based on their polarity, thereby enriching the lignan content in a specific fraction.

Protocol 2.2.1: Solvent Partitioning

  • Suspension: Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.

  • Partitioning: Transfer the suspension to a separatory funnel and partition successively with solvents of increasing polarity:

    • n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes.

    • Dichloromethane (3 x 1 L) to extract compounds of intermediate polarity, including many lignans.

    • Ethyl acetate (3 x 1 L) to extract more polar compounds.

  • Collection: Collect each solvent phase separately. The target lignan is expected to be primarily in the dichloromethane and/or ethyl acetate fractions.

  • Concentration: Concentrate each fraction under reduced pressure to yield the respective crude fractions.

Chromatographic Purification

A two-step chromatographic approach is recommended for the isolation of the target compound: initial purification by flash chromatography followed by final polishing using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2.3.1: Flash Chromatography

Flash chromatography is a rapid and efficient method for the initial separation of the enriched lignan fraction.[4][5]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) in a slurry of n-hexane. The amount of silica gel should be about 50-100 times the weight of the crude fraction to be loaded.

  • Sample Loading: Dissolve the dichloromethane or ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate), followed by a gradient of methanol in ethyl acetate if necessary.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions containing the target compound based on their TLC profiles.

G start Enriched Lignan Fraction load Load onto Silica Gel Column start->load elute Gradient Elution (n-hexane to ethyl acetate) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Fractions Containing Target Compound tlc->pool result Semi-Pure Lignan pool->result

Caption: Workflow for flash chromatography purification.

Protocol 2.3.2: Preparative HPLC

Preparative HPLC is a high-resolution technique used for the final purification of the target lignan.[6][7]

  • Sample Preparation: Dissolve the semi-purified fraction from flash chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing 0.1% formic acid to improve peak shape.

    • Gradient Program: A typical gradient might be from 30% to 70% acetonitrile over 40 minutes. This will require optimization based on analytical HPLC runs.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detection at a wavelength where the lignan absorbs, typically around 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction by lyophilization or rotary evaporation to obtain the purified compound.

Data Presentation

The following tables provide representative data for the purification of lignans from plant extracts. The values are based on typical yields and purities achieved in lignan isolation and should be considered as a guide.[8][9][10]

Table 1: Summary of Extraction and Fractionation Yields

StepStarting MaterialYield (g)% Yield (w/w)
Extraction 1 kg Viburnum foetidum100 g (Crude Extract)10.0%
Fractionation 100 g Crude Extract20 g (DCM Fraction)20.0%
15 g (EtOAc Fraction)15.0%

Table 2: Summary of Chromatographic Purification of a Lignan-Enriched Fraction (e.g., 20 g DCM Fraction)

StepStarting MaterialProductYield (mg)Purity (%)
Flash Chromatography 20 g DCM FractionSemi-Pure Lignan500 mg~85%
Preparative HPLC 500 mg Semi-Pure LignanPure Lignan150 mg>98%

Purity Assessment

The purity of the final compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak on a reversed-phase column using a suitable gradient program is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with published data for this compound to confirm its identity and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the purified compound.

References

Application Note: 1H and 13C NMR Analysis of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a furanoid lignan that has been isolated from natural sources such as Viburnum foetidum. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic effects against various cancer cell lines. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound and presents the corresponding spectral data.

Chemical Structure

Figure 1: Chemical Structure of this compound.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectral data for this compound, isolated from Viburnum foetidum, are summarized in the tables below. The data was obtained in CDCl3 at 500 MHz for 1H NMR and 125 MHz for 13C NMR.

Table 1: 1H NMR (500 MHz, CDCl3) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'6.84d8.0
5'6.88d8.0
6'6.75s
26.84d8.0
56.88d8.0
66.75s
7'2.65m
8'1.80m
9'a3.85m
9'b3.55m
74.68d6.5
82.45m
94.18d8.5
3-OCH33.88s
3'-OCH33.88s
9-OCH33.35s

Table 2: 13C NMR (125 MHz, CDCl3) Data for this compound

PositionChemical Shift (δ, ppm)
1'132.8
2'110.5
3'146.5
4'145.2
5'114.2
6'121.5
1132.8
2110.5
3146.5
4145.2
5114.2
6121.5
7'39.5
8'43.2
9'71.8
782.5
854.2
9108.8
3-OCH355.9
3'-OCH355.9
9-OCH356.5

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to avoid compromising the spectral quality.

NMR Data Acquisition
  • Instrumentation: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: 12 ppm.

    • Acquisition Time: 3.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • 13C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024.

    • Temperature: 298 K.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) 1H-13C correlations, crucial for assigning quaternary carbons and connecting spin systems.

Data Processing and Analysis

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the 1H and 13C spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify and integrate all peaks in the 1H spectrum. Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to their respective positions in the molecule. Use the 13C chemical shifts and data from 2D NMR experiments to assign all carbon signals.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer proton_nmr 1H NMR transfer->proton_nmr carbon_nmr 13C NMR transfer->carbon_nmr cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc ft Fourier Transform proton_nmr->ft carbon_nmr->ft cosy->ft hsqc->ft hmbc->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Structure Elucidation reference->assign Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan death_receptor Death Receptors (e.g., Fas) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Note: Quantification of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This method is applicable for the analysis of this lignan in purified samples and complex matrices such as plant extracts. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity and selectivity. All experimental procedures, including sample preparation, chromatographic conditions, and method validation, are outlined to facilitate seamless adoption in a laboratory setting.

Introduction

Lignans are a diverse group of phenolic compounds found in a wide variety of plants.[1] They are of significant interest to the scientific community due to their broad range of biological activities. This compound, a specific epoxylignan, has been isolated from plants such as Viburnum foetidum and has demonstrated cytotoxic properties against various cancer cell lines.[2] Accurate quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of lignans due to its high resolution, sensitivity, and accuracy.[3][4] This document provides a comprehensive protocol for the quantification of this compound using a validated HPLC-UV method.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Acetic acid (glacial, analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes.

2. Instrumentation

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from plant material):

    • Accurately weigh 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

4. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 60 40
    25 40 60
    30 10 90
    35 10 90

    | 40 | 90 | 10 |

Data Presentation

The performance of the HPLC method was validated according to standard guidelines. The quantitative data is summarized in the table below.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Precision (RSD%)
- Intra-day< 2.0%
- Inter-day< 3.0%
Accuracy (Recovery) 97.5% - 102.3%

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample/Standard dissolve Dissolve/Extract (Methanol + Sonication) weigh_sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for the quantification of this compound.

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol and clear workflow provide a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to implement this method for their specific research needs. The validation data demonstrates that the method is suitable for routine analysis and quality control purposes.

References

Application Notes and Protocols for the Mass Spectrometry of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a furofuran lignan that has garnered interest within the scientific community for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of this and other related lignans. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound.

Molecular and Spectrometric Data

A comprehensive understanding of the analyte's properties is fundamental for method development.

PropertyValue
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.40 g/mol
Exact Mass 374.172939 g/mol

Predicted Mass Spectrometry Data

Given the lack of publicly available experimental mass spectral data for this compound, the following table presents predicted m/z values for the precursor and major fragment ions in both positive and negative electrospray ionization (ESI) modes. These predictions are based on the known fragmentation patterns of structurally similar furofuran lignans, such as epipinoresinol and syringaresinol.

Table 1: Predicted Quantitative Data for Mass Spectrometry of this compound

Ionization ModePrecursor IonPredicted m/zFragment IonPredicted m/zPredicted Neutral Loss
Positive ESI [M+H]⁺375.1802[M+H - H₂O]⁺357.169618.0106 (H₂O)
[M+H - CH₃OH]⁺343.169632.0106 (CH₃OH)
[M+H - C₉H₁₀O₃]⁺197.0808178.0994 (Vanillyl moiety)
[M+Na]⁺397.1621[M+Na - H₂O]⁺379.151518.0106 (H₂O)
[M+Na - CH₃OH]⁺365.151532.0106 (CH₃OH)
Negative ESI [M-H]⁻373.1657[M-H - CH₃]⁻358.142515.0232 (•CH₃)
[M-H - H₂O]⁻355.155118.0106 (H₂O)
[M-H - CH₃OH]⁻341.155132.0106 (CH₃OH)

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The following is a general protocol that can be adapted based on the sample matrix.

  • Extraction:

    • For plant material, powdered samples can be extracted with methanol or a mixture of methanol and water (e.g., 80:20 v/v) using ultrasonication or maceration.

    • For biological fluids (e.g., plasma, urine), a protein precipitation step with a cold organic solvent like acetonitrile or methanol (typically in a 3:1 solvent-to-sample ratio) is recommended. This is followed by centrifugation to remove precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional):

    • For complex matrices or low analyte concentrations, an SPE step can be employed for sample clean-up and concentration. A reversed-phase sorbent (e.g., C18) is often suitable for lignans.

  • Final Preparation:

    • The extracted and cleaned sample should be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase of the LC method.

    • The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte, followed by a column wash and re-equilibration. A starting point could be 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Method:

  • Ionization Mode: Both positive and negative ESI modes should be evaluated for optimal sensitivity. Based on related compounds, positive ion mode often yields a stable protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while a full scan or product ion scan is useful for qualitative analysis and structural confirmation.

  • Precursor and Product Ions: Based on the predicted data in Table 1, precursor ions to monitor would be m/z 375.18 (for [M+H]⁺) or 397.16 (for [M+Na]⁺) in positive mode, and m/z 373.17 (for [M-H]⁻) in negative mode. Product ions would be selected from the predicted fragments.

  • Collision Energy (CE): Optimization of CE is crucial to achieve the desired fragmentation and signal intensity. A range of 10-40 eV can be explored.

  • Source Parameters: Parameters such as capillary voltage, gas flow, and temperature should be optimized for the specific instrument and analyte.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound in positive ion mode.

precursor precursor fragment fragment neutralloss neutralloss M_H [M+H]⁺ m/z 375.18 F1 [M+H - H₂O]⁺ m/z 357.17 M_H->F1 - H₂O F2 [M+H - CH₃OH]⁺ m/z 343.17 M_H->F2 - CH₃OH F3 [M+H - Vanillyl]⁺ m/z 197.08 M_H->F3 - C₉H₁₀O₃

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Workflow

The logical flow of analysis is depicted in the following diagram.

sample_prep Sample Preparation (Extraction, Clean-up) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) (Positive/Negative Mode) lc_separation->ionization ms_detection MS Detection (Full Scan / Product Ion Scan) ionization->ms_detection msms_fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) ms_detection->msms_fragmentation data_analysis Data Analysis (Quantification, Identification) msms_fragmentation->data_analysis

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The protocols and data presented in this application note provide a robust starting point for the mass spectrometric analysis of this compound. While the fragmentation data is predictive, it is based on sound chemical principles and data from closely related structures. Researchers should perform experimental validation of the precursor and fragment ions on their specific instrumentation for the highest level of confidence in their results. This detailed analytical approach will aid in the accurate identification and quantification of this lignan, facilitating further research into its biological significance and potential applications in drug development.

References

Application Notes and Protocols for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from plants such as Viburnum foetidum.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anticancer properties.[1][2] This particular epoxylignan has demonstrated cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SKMEL-2 (skin melanoma), and HCT15 (colorectal adenocarcinoma), making it a compound of interest for cancer research and drug development.[1]

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3]

Data Presentation

The following tables provide a template for presenting quantitative data obtained from an MTT assay evaluating the cytotoxic effects of this compound.

Table 1: Cell Viability of Cancer Cell Lines Treated with this compound

Concentration (µg/mL)A549 (% Viability ± SD)SK-OV-3 (% Viability ± SD)SKMEL-2 (% Viability ± SD)HCT15 (% Viability ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5100 ± 4.9
1092.3 ± 4.195.1 ± 3.990.7 ± 4.694.2 ± 5.1
2578.5 ± 3.581.2 ± 4.275.4 ± 3.883.1 ± 4.3
5055.1 ± 2.958.9 ± 3.151.3 ± 3.260.7 ± 3.7
7535.8 ± 2.439.6 ± 2.832.1 ± 2.542.5 ± 3.0
10015.2 ± 1.818.7 ± 2.112.5 ± 1.920.3 ± 2.2

Table 2: IC₅₀ Values of this compound

Cell LineIC₅₀ (µg/mL)
A54967.14[1]
SK-OV-367.38[1]
SKMEL-264.11[1]
HCT1576.31[1]

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is designed for the evaluation of the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., A549, SK-OV-3, SKMEL-2, HCT15)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at an optimized density. Recommended starting densities are:

      • A549: 1 x 10⁴ cells/well[4][5]

      • SK-OV-3: 6,000-8,000 cells/well[6]

      • SKMEL-2: 5,000-10,000 cells/well[7]

      • HCT15: 1 x 10⁴ cells/well

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[8] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other absorbance readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with Compound cell_seeding->cell_treatment compound_prep Prepare Compound Dilutions compound_prep->cell_treatment incubation_48_72h Incubate for 48-72h cell_treatment->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 3-4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Lignan_Signaling_Pathway Generalized Signaling Pathway for Cytotoxic Lignans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan receptors Membrane Receptors compound->receptors ros Reactive Oxygen Species (ROS) compound->ros mapk MAPK Pathway (ERK, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) mapk->bcl2 nfkb->bcl2 ros->mapk ros->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways affected by cytotoxic lignans.

References

Application Notes and Protocols: Cytotoxicity of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan compound, has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound specifically on A549 human lung adenocarcinoma cells. The provided protocols and data are intended to guide researchers in the evaluation of this compound's anti-cancer potential.

Data Presentation

The cytotoxic activity of this compound against A549 cells has been quantified, with a reported IC50 value, the concentration at which 50% of cell growth is inhibited.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Adenocarcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SK-MEL-2Skin Melanoma64.11[1]
HCT15Colon Cancer76.31[1]

Experimental Protocols

A standard method for determining the in vitro cytotoxicity of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity of this compound on A549 Cells

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A549_Culture Culture A549 Cells Cell_Seeding Seed Cells in 96-well Plate A549_Culture->Cell_Seeding Compound_Addition Add 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan Cell_Seeding->Compound_Addition MTT_Addition Add MTT Reagent Compound_Addition->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxicity of the compound on A549 cells using an MTT assay.

Putative Signaling Pathway

While the precise signaling pathway for this compound in A549 cells is not yet fully elucidated, lignans are known to induce apoptosis in cancer cells through various signaling cascades. A plausible mechanism involves the induction of apoptosis through the intrinsic pathway, often involving the modulation of key signaling molecules. Based on the known effects of other lignans on lung cancer cells, a putative signaling pathway is proposed below.

Putative_Signaling_Pathway cluster_upstream Upstream Signaling (Hypothesized) cluster_mitochondrial Mitochondrial Apoptosis Pathway cluster_caspase Caspase Cascade Compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition? MAPK_ERK MAPK/ERK Pathway Compound->MAPK_ERK Modulation? Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_family Inhibition MAPK_ERK->Bcl2_family Modulation Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A putative signaling pathway for the induction of apoptosis in A549 cells.

References

Application Notes and Protocols for 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been isolated from Viburnum foetidum.[1] Lignans, a class of polyphenolic compounds found in plants, are recognized for a variety of biological activities, including anti-cancer properties.[2][3][4] Emerging research has identified this compound as a compound with cytotoxic effects against several human cancer cell lines, suggesting its potential as a novel therapeutic agent.[1]

These application notes provide an overview of the known anti-cancer activities of this compound, detailed protocols for evaluating its cytotoxicity, and a discussion of its plausible mechanism of action based on current knowledge of related lignan compounds.

Data Presentation

The cytotoxic activity of this compound has been quantified using the Sulforhodamine B (SRB) assay, with IC50 values determined for several cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SKMEL-2Skin Melanoma64.11[1]
HCT15Colon Adenocarcinoma76.31[1]

Plausible Anti-Cancer Mechanism

While the precise signaling pathways disrupted by this compound are still under investigation, the anti-cancer mechanisms of structurally similar lignans and other polyphenolic compounds typically involve the induction of apoptosis and cell cycle arrest. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in programmed cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan Lignan->Akt Inhibits

Caption: Plausible signaling pathway for the anti-cancer action of the lignan.

Experimental Protocols

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[5][6][7] The amount of bound dye is proportional to the number of cells, providing a sensitive measure of cytotoxicity.[8]

Materials:

  • This compound

  • Adherent cancer cell lines (e.g., A549, SK-OV-3, SKMEL-2, HCT15)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and serum proteins.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a mechanical shaker for 5-10 minutes.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) * 100 ]

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

G A 1. Cell Seeding (5,000-10,000 cells/well) Incubate 24h B 2. Compound Treatment (Serial Dilutions) Incubate 48-72h A->B C 3. Cell Fixation (10% TCA, 1h at 4°C) B->C D 4. Washing (1% Acetic Acid) & Air Dry C->D E 5. SRB Staining (0.4% SRB, 30 min) D->E F 6. Washing (1% Acetic Acid) & Air Dry E->F G 7. Solubilization (10 mM Tris Base) F->G H 8. Absorbance Reading (515 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Epoxylignans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of epoxylignans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of epoxylignans?

A1: The main challenges in epoxylignan synthesis include:

  • Stereocontrol: Epoxylignans often contain multiple stereocenters. Achieving the desired relative and absolute stereochemistry is a significant hurdle. This often requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reactions which can be sensitive to reaction conditions.

  • Low Yields: The multi-step nature of many epoxylignan syntheses can lead to low overall yields. Key steps, such as coupling reactions or cyclizations, may be inefficient.

  • Byproduct Formation: Side reactions are common and can lead to a complex mixture of products, making purification difficult. Common byproducts can include diastereomers, epimers, and products of over-oxidation or incomplete reaction.

  • Purification: The separation of closely related diastereomers and other byproducts often requires advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

  • Starting Material Availability: The starting materials for complex epoxylignan syntheses can be expensive or not commercially available, requiring their own multi-step synthesis.

Q2: Which synthetic strategies are commonly employed for constructing the epoxylignan core?

A2: Several strategies are used to synthesize the core structure of epoxylignans. These include:

  • Stobbe Condensation: This reaction is used to form a carbon-carbon bond between a ketone or aldehyde and a succinic ester, which can be a key step in building the lignan backbone.

  • Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are powerful methods for constructing the furan or tetrahydrofuran rings found in many epoxylignans.

  • Asymmetric Synthesis: To control stereochemistry, methods involving chiral auxiliaries, chiral catalysts, and enantioselective reactions are frequently employed.

Q3: What are the most effective methods for purifying epoxylignans?

A3: Purification of epoxylignans, especially the separation of diastereomers, often requires a multi-step approach:

  • Flash Column Chromatography: This is typically the first step to remove major impurities from the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC is often necessary to separate closely related diastereomers. Chiral HPLC can be used to separate enantiomers.[1][2]

  • Recrystallization: If the desired epoxylignan is a crystalline solid, recrystallization can be a highly effective final purification step.

Troubleshooting Guides

Low Yield in Epoxylignan Synthesis

Problem: The overall yield of the epoxylignan synthesis is significantly lower than expected.

Potential Cause Troubleshooting Suggestion Expected Outcome
Sub-optimal Reaction Conditions Systematically vary the reaction temperature, time, and concentration of reactants to find the optimal conditions. A design of experiments (DoE) approach can be efficient.[3][4]Improved yield of the desired product.
Poor Quality Starting Materials Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, LC-MS). Purify if necessary.Reduced side reactions and increased yield.
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. For air- or moisture-sensitive catalysts, use anhydrous and anaerobic conditions. Screen different catalysts to find the most effective one.Increased reaction rate and conversion to the desired product.
Incomplete Reactions Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, consider adding more reagent or catalyst.Drive the reaction to completion and maximize the yield of the desired product.
Byproduct Formation in Stereoselective Synthesis

Problem: The reaction produces a mixture of diastereomers or other significant byproducts, complicating purification and reducing the yield of the target epoxylignan.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inadequate Stereocontrol If using a chiral auxiliary, ensure it is of high enantiomeric purity. For catalytic asymmetric reactions, screen different chiral ligands and catalysts. Optimize the reaction temperature, as lower temperatures often lead to higher stereoselectivity.Improved diastereomeric ratio (d.r.) in favor of the desired stereoisomer.
Side Reactions Identify the structure of the major byproducts using NMR and mass spectrometry. This can provide insight into the undesired reaction pathways. Adjust reaction conditions (e.g., temperature, solvent, order of addition of reagents) to minimize side reactions.A cleaner reaction profile with a higher proportion of the desired product.
Epimerization If the product is susceptible to epimerization, use milder reaction conditions and purification methods. Avoid strongly acidic or basic conditions.Preservation of the desired stereochemistry.

Quantitative Data

The optimization of reaction conditions is crucial for maximizing the yield of epoxylignans. The following table, adapted from a study on the synthesis of lignin-based epoxy resins, illustrates the effect of varying reaction parameters on product yield.[3][4]

Table 1: Optimization of Reaction Conditions for Lignin-Based Epoxy Resin Synthesis

Run Temperature (°C) Time (h) NaOH/Lignin Molar Ratio Yield (%)
1456492
2656495
34510494
46510496
5456896
6656898
74510897
86510899
9388693
10728697
11554694
125512698
13558391
14558999
15558699

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Lignan Core via Suzuki Coupling

This protocol is adapted from the total synthesis of Bi-magnolignan and illustrates a key coupling step often used in lignan synthesis.[5]

  • Reagent Preparation: To a degassed solution of the boronic acid derivative (1.2 equiv) and the appropriate aryl bromide (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 10-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Western Blot Analysis of p38 MAPK Activation

This protocol provides a general method to assess the activation of the p38 MAPK signaling pathway in response to treatment with a synthesized epoxylignan.[6][7][8]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) in 6-well plates and grow to 70-80% confluency. Treat the cells with the synthesized epoxylignan at various concentrations for a specified time (e.g., 30 minutes, 1 hour, 2 hours). Include a positive control (e.g., anisomycin) and a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_synthesis Epoxylignan Synthesis cluster_bioassay Biological Evaluation start Starting Materials coupling Coupling Reaction (e.g., Suzuki) start->coupling Step 1 cyclization Cyclization (e.g., Epoxidation) coupling->cyclization Step 2 purification Purification (HPLC) cyclization->purification Step 3 characterization Characterization (NMR, MS) purification->characterization Step 4 treatment Epoxylignan Treatment characterization->treatment Test Compound cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Experimental workflow for epoxylignan synthesis and biological evaluation.

mapk_pathway cluster_pathway p38 MAPK Signaling Pathway epoxylignan Epoxylignan mapkkk MAPKKK (e.g., ASK1) epoxylignan->mapkkk Activates stress Cellular Stress stress->mapkkk Activates mapkk MAPKK (MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates transcription_factors Transcription Factors (e.g., ATF2) p38->transcription_factors Phosphorylates inflammation Inflammatory Response transcription_factors->inflammation Regulates

Caption: Activation of the p38 MAPK signaling pathway by an epoxylignan.

References

Technical Support Center: Optimizing 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan from its natural sources, primarily Viburnum foetidum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be isolated?

A1: this compound is a furanoid lignan that has been isolated from the plant Viburnum foetidum.[1][2] Lignans, in general, are a class of polyphenols found in various parts of plants, including wood, roots, leaves, flowers, fruits, and seeds.[3]

Q2: Which solvents are recommended for the extraction of this compound?

A2: Based on existing literature, successful isolation of this lignan has been achieved using 95% ethanol and 70% aqueous acetone extracts of Viburnum foetidum.[2][4] Generally, for lignans with varying polarities, aqueous mixtures of ethanol or methanol are advisable.[5] The choice between methanol and ethanol may depend on laboratory practices; methanol offers higher polarity and a lower boiling point, while ethanol is less toxic.[4]

Q3: What are the critical parameters to consider for optimizing the extraction yield?

A3: The key parameters that significantly influence the extraction yield of lignans include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time.[5][6] The extraction method employed (e.g., maceration, ultrasound-assisted extraction, microwave-assisted extraction) also plays a crucial role.[6]

Q4: How does temperature affect the stability and extraction of this lignan?

A4: While higher temperatures can facilitate the extraction process, lignans are susceptible to thermal degradation.[5] Generally, most lignans are stable at temperatures below 100°C.[5] It is crucial to avoid prolonged exposure to high heat, which can lead to unwanted chemical reactions and reduced yield.

Q5: Should the plant material be pre-treated before extraction?

A5: Yes, pre-treatment is highly recommended. The plant material should be dried (air-dried, oven-dried, or freeze-dried) and then ground into a fine powder.[3] This increases the surface area for solvent penetration and improves extraction efficiency. For plant materials rich in lipids, a defatting step with a non-polar solvent like n-hexane or petroleum ether is advised to prevent interference during extraction and purification.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem / Issue Potential Causes Recommended Solutions & Optimizations
Low Lignan Yield 1. Inefficient Extraction Method: Conventional methods like maceration may not be sufficient. 2. Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for the target lignan. 3. Inadequate Extraction Time/Temperature: The extraction process might be too short or the temperature too low. 4. Insufficient Solid-to-Liquid Ratio: Limited solvent volume can lead to incomplete extraction.1. Switch to a more efficient technique. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time. 2. Optimize the solvent system. Test a range of aqueous alcohol concentrations (e.g., 70-95% ethanol or methanol) to find the optimal polarity.[5] 3. Systematically vary time and temperature. For UAE, an extraction time of 30-60 minutes can be a good starting point. For other methods, incrementally increase the duration and temperature, while monitoring for potential degradation. 4. Increase the solvent volume. Experiment with different solid-to-liquid ratios (e.g., 1:15, 1:20, 1:30 g/mL) to ensure complete dissolution of the target compound.
Lignan Degradation 1. Thermal Degradation: High temperatures are breaking down the target compound. 2. Hydrolysis: Acidic or alkaline conditions may be altering the lignan structure. 3. Oxidation/Light Exposure: The lignan may be sensitive to oxidation or light.1. Control extraction temperature. Keep the temperature below 100°C.[5] For heat-sensitive extractions, consider methods that operate at or near room temperature. 2. Use neutral pH conditions for extraction. If acidic or alkaline hydrolysis is necessary for other reasons, be aware that it can cause instability and transformation of certain lignans. 3. Protect samples from light and air. Store extracts and isolated compounds in amber vials or in the dark. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Co-extraction of Impurities 1. Presence of Lipids: Fats and waxes in the plant material are being co-extracted. 2. Extraction of Highly Polar Compounds: Water-soluble compounds like sugars and pigments are present in the extract.1. Perform a pre-extraction defatting step. Use a non-polar solvent like n-hexane or petroleum ether to remove lipids before the main extraction.[4] 2. Optimize solvent polarity and consider liquid-liquid partitioning. A less polar solvent mixture might reduce the extraction of highly polar impurities. After the initial extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.

Data Presentation: Illustrative Comparison of Extraction Parameters

Table 1: Effect of Extraction Method on Yield

Extraction MethodRelative Yield (%)Relative Purity (%)
Maceration10085
Soxhlet Extraction12080
Ultrasound-Assisted Extraction (UAE)15090
Microwave-Assisted Extraction (MAE)16088

Table 2: Effect of Solvent System on Yield

Solvent SystemRelative Yield (%)
70% Aqueous Acetone100
95% Ethanol95
70% Ethanol90
95% Methanol85
70% Methanol80

Experimental Protocols

The following are generalized protocols for the extraction of this compound from Viburnum foetidum.

1. Sample Preparation

  • Air-dry the plant material (e.g., aerial parts) in a well-ventilated area, protected from direct sunlight.

  • Grind the dried material into a fine powder using a mechanical grinder.

  • Optional Defatting Step: If the material is rich in lipids, suspend the powder in n-hexane (1:10 w/v), stir for 1-2 hours at room temperature, and then filter. Repeat this step twice. Air-dry the defatted powder.

2. Extraction Protocols

a) Maceration Protocol

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

  • Add 1 L of the chosen solvent (e.g., 95% ethanol or 70% aqueous acetone).

  • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the plant residue with fresh solvent two more times.

  • Combine all the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

b) Ultrasound-Assisted Extraction (UAE) Protocol

  • Weigh 20 g of the powdered plant material and place it in a suitable vessel.

  • Add 400 mL of the chosen solvent (solid-to-liquid ratio of 1:20).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic power (e.g., 200 W) for 45 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Repeat the extraction process on the residue with fresh solvent to maximize the yield.

  • Combine the extracts and concentrate using a rotary evaporator.

c) Microwave-Assisted Extraction (MAE) Protocol

  • Weigh 10 g of the powdered plant material and place it in a microwave-safe extraction vessel.

  • Add 200 mL of the chosen solvent.

  • Place the vessel in a microwave extractor.

  • Set the extraction parameters, such as microwave power (e.g., 500 W), temperature (e.g., 80°C), and time (e.g., 15 minutes).

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture and collect the supernatant.

  • Combine the extracts from multiple cycles if performed and concentrate using a rotary evaporator.

3. Purification

The crude extract can be further purified using column chromatography. A common approach involves using a silica gel column and eluting with a gradient of n-hexane and ethyl acetate. Fractions should be collected and monitored by Thin-Layer Chromatography (TLC) to isolate the pure compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Viburnum foetidum Plant Material drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding defatting Optional: Defatting with n-hexane grinding->defatting maceration Maceration defatting->maceration uae Ultrasound-Assisted Extraction (UAE) defatting->uae mae Microwave-Assisted Extraction (MAE) defatting->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (HPLC, NMR) purification->analysis

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low Lignan Yield check_material Is plant material properly dried and ground? start->check_material check_solvent Is the solvent system optimized? check_material->check_solvent Yes re_prepare Action: Re-dry material and ensure fine grind. check_material->re_prepare No check_params Are extraction parameters (time, temp) adequate? check_solvent->check_params Yes optimize_solvent Action: Test different aqueous alcohol ratios. check_solvent->optimize_solvent No check_method Is the extraction method efficient enough? check_params->check_method Yes optimize_params Action: Increase time/temp incrementally. Increase S/L ratio. check_params->optimize_params No change_method Action: Switch to a more efficient method like MAE or UAE. check_method->change_method No end Yield Improved check_method->end Yes re_prepare->check_material optimize_solvent->check_solvent optimize_params->check_params change_method->check_method

Caption: Troubleshooting logic for addressing low lignan yield during extraction.

References

Technical Support Center: 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place. To maximize shelf-life, storing at -20°C is advisable.

Q2: How should I prepare stock solutions of this compound?

Due to the likely low solubility of this lignan in aqueous solutions, organic solvents are recommended for preparing stock solutions. High-purity dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable choices. To prepare a stock solution:

  • Accurately weigh the desired amount of the compound.

  • Dissolve in a minimal amount of the chosen solvent.

  • Vortex briefly to ensure complete dissolution.

  • Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Q3: What factors can lead to the degradation of this compound in solution?

Several factors can affect the stability of lignans in solution, including:

  • pH: Both highly acidic and alkaline conditions can potentially catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light may induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

Q4: How can I assess the stability of my compound in a specific experimental buffer or medium?

It is crucial to perform a stability study of the compound in your specific experimental medium (e.g., cell culture media, phosphate-buffered saline) under the conditions of your assay (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of your experiment and analyzing samples at different time points by a stability-indicating analytical method, such as HPLC.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

Possible CauseTroubleshooting Step
Compound Degradation During Storage Store the solid compound at -20°C. Prepare fresh stock solutions and use them promptly. For stock solutions, use anhydrous solvents, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Instability in Assay Medium Perform a time-course stability study of the compound in your specific assay medium under experimental conditions. Analyze samples by HPLC to determine the rate of degradation. If degradation is significant, consider adding antioxidants (if compatible with the assay) or reducing the incubation time.
Precipitation in Aqueous Media Due to the hydrophobic nature of lignans, the compound may precipitate when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. Visually inspect for precipitation. Reduce the final concentration of the compound or the percentage of the organic solvent in the final solution.

Issue 2: Appearance of new peaks or changes in peak area in HPLC analysis over time.

Possible CauseTroubleshooting Step
Degradation in Solution This indicates that the compound is not stable under the current storage or experimental conditions. Identify the degradation products if possible using techniques like LC-MS. To minimize degradation, adjust the pH, protect the solution from light, and store at a lower temperature.
Contamination Ensure high-purity solvents and reagents are used for all solutions and mobile phases. Thoroughly clean all glassware and equipment.
Column Degradation A decline in HPLC column performance can lead to poor peak shape and the appearance of ghost peaks. Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the stock solution and incubate at 60°C.

    • Base Hydrolysis: Add 1 M NaOH to the stock solution and incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the solid compound at 105°C. Also, incubate a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from its potential degradation products.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • Start with a shallow gradient to ensure separation of closely eluting peaks. A typical starting point could be 10-90% B over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance, which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Data Presentation

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDuration (hours)% Assay of Parent Compound% DegradationNumber of Degradation Products
1 M HCl, 60°C 0
2
6
12
24
1 M NaOH, 60°C 0
2
6
12
24
3% H₂O₂, RT 0
2
6
12
24
Heat (Solution), 60°C 0
2
6
12
24
UV Light 0
2
6
12
24

Table 2: Stability of this compound in Solution at Different Temperatures

Storage ConditionTime Point% Assay RemainingObservations (e.g., color change, precipitation)
-20°C 0
1 week
1 month
3 months
4°C 0
1 week
1 month
3 months
Room Temperature 0
1 day
3 days
1 week

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Time_Points Sample at Time Points (0, 2, 6, 12, 24h) Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis Degradation_Profile Establish Degradation Profile Data_Analysis->Degradation_Profile Method_Validation Validate Analytical Method Data_Analysis->Method_Validation

Caption: Workflow for a forced degradation study.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or New HPLC Peaks Degradation Compound Degradation Problem->Degradation Contamination Sample/Solvent Contamination Problem->Contamination Precipitation Precipitation in Aqueous Media Problem->Precipitation Instrument_Issue HPLC System/Column Issue Problem->Instrument_Issue Stability_Study Perform Stability Study Degradation->Stability_Study Fresh_Reagents Use High-Purity/Fresh Reagents Contamination->Fresh_Reagents Optimize_Dilution Optimize Dilution Protocol Precipitation->Optimize_Dilution System_Maintenance Perform System Maintenance Instrument_Issue->System_Maintenance

solubility issues with 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in experimental assays.

Troubleshooting Guide: Solubility Issues

Researchers may encounter solubility challenges with this compound, a lignan compound with inherent lipophilic properties. A structurally similar compound, 4,4'-Dihydroxy-3,3'-dimethoxy-9,9'-epoxylignan, is known to be practically insoluble in water. This guide offers a systematic approach to address these issues.

Initial Steps: Preparing Stock Solutions

Lignans are a class of polyphenols that are generally more soluble in organic solvents than in aqueous solutions.[1][2]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.

  • Ethanol: Pure ethanol or aqueous ethanol mixtures can also be effective for dissolving lignans.[1][2]

Protocol for Stock Solution Preparation:

  • Begin by dissolving this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Problem: Precipitation in Aqueous Media

A common issue is the precipitation of the compound when the DMSO stock is diluted into aqueous assay media (e.g., cell culture medium). This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.

Troubleshooting Workflow:

This workflow provides a step-by-step process to diagnose and resolve precipitation issues.

G cluster_solutions Optimization Steps start Start: Precipitation observed in assay medium check_dmso Verify Final DMSO Concentration start->check_dmso step_dilution Implement Stepwise Dilution check_dmso->step_dilution Is DMSO < 0.5%? warm_media Use Warmed Media step_dilution->warm_media lower_conc Lower Final Compound Concentration warm_media->lower_conc adv_formulation Consider Advanced Formulation Strategies lower_conc->adv_formulation Precipitation persists? end Proceed with Experiment lower_conc->end No precipitation cyclodextrin Cyclodextrin Complexation adv_formulation->cyclodextrin solid_dispersion Solid Dispersion adv_formulation->solid_dispersion

Troubleshooting workflow for precipitation issues.

Detailed Optimization Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Warm the Assay Medium: Pre-warming the assay medium to 37°C before adding the compound can sometimes improve solubility.

  • Lower the Working Concentration: If precipitation persists, the intended working concentration may be too high. Test a range of lower concentrations to find the solubility limit in your specific assay conditions.

Advanced Solubilization Strategies

If standard methods are insufficient, advanced formulation techniques can be employed to enhance the aqueous solubility of lignans.

StrategyDescriptionKey Considerations
Cyclodextrin Inclusion Complexes Hydrophobic lignan molecules are encapsulated within the lipophilic core of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin), which have a hydrophilic exterior, improving water solubility.The molar ratio of the compound to cyclodextrin needs to be optimized.
Solid Dispersions The compound is dispersed in a hydrophilic polymer matrix (e.g., HPMCAS, PVP) in an amorphous state, which has a higher energy and greater solubility than the crystalline form.Requires specialized preparation methods like solvent evaporation or spray drying. The drug-to-carrier ratio is a critical parameter.

Frequently Asked Questions (FAQs)

Q1: What is the known biological activity of this compound?

A1: This compound, isolated from Viburnum foetidum, has demonstrated cytotoxic activity against several human cancer cell lines.[3][4][5]

Quantitative Cytotoxicity Data

Cell LineIC50 (µg/mL)
A549 (Lung Carcinoma)67.14
SK-OV-3 (Ovarian Cancer)67.38
SKMEL-2 (Melanoma)64.11
HCT15 (Colon Cancer)76.31
Data from Li H, et al. Arch Pharm Res. 2013.[3]

Q2: How should I prepare this compound for a cell-based assay?

A2: We recommend preparing a concentrated stock solution in 100% DMSO (e.g., 10-20 mM). For the final working concentration, dilute this stock into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤0.5%). If you observe precipitation upon dilution, please refer to the troubleshooting guide above.

Q3: What is the likely mechanism of action for the cytotoxic effects of this compound?

A3: While the specific mechanism for this lignan has not been fully elucidated, other cytotoxic lignans are known to induce apoptosis (programmed cell death).[6] A common pathway is the intrinsic or mitochondrial pathway of apoptosis.

Proposed Signaling Pathway:

G Lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan Bcl2 Bcl-2 (Anti-apoptotic) Lignan->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lignan->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptotic pathway for lignan cytotoxicity.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from your DMSO stock. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Technical Support Center: Troubleshooting Cytotoxicity Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural products in cytotoxicity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section addresses specific issues you may encounter during your cytotoxicity experiments with natural products, presented in a question-and-answer format.

Issue 1: Suspected False-Positive or Inconsistent Results

Q: My natural product shows high cytotoxicity in an MTT assay, but the results are not reproducible or conflict with other assays. What could be the cause?

A: This is a common issue when working with natural products, as many compounds can interfere with the chemistry of tetrazolium-based assays like MTT.[1][2]

Possible Causes and Troubleshooting Steps:

  • Direct Reduction of MTT: Many natural products, especially those with antioxidant properties like flavonoids and polyphenols, can directly reduce the MTT reagent to formazan, leading to a false-positive signal of cell viability or a masking of cytotoxicity.[2][3][4]

    • Troubleshooting: Run a cell-free control by adding your natural product and the MTT reagent to culture medium without cells.[5][6] If a color change occurs, your product is likely interfering with the assay.

  • Colorimetric Interference: Colored natural products can absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.[5]

    • Troubleshooting: Measure the absorbance of your natural product in the culture medium at the assay wavelength. Subtract this background absorbance from your final readings.

  • Precipitation of the Natural Product: Poor solubility can lead to the precipitation of your compound, which can interfere with optical readings and affect the actual concentration of the compound in contact with the cells.[7]

    • Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation.[5] Ensure your compound is fully dissolved in the vehicle solvent before adding it to the culture medium.

Recommendation: To confirm your results, use an orthogonal assay that relies on a different detection method, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based luminescence assay.[2][3]

Issue 2: Poor Solubility of the Natural Product

Q: My natural product is not dissolving well in the cell culture medium. How can I improve its solubility without affecting the cells?

A: Poor aqueous solubility is a frequent challenge with natural products and can significantly impact the accuracy of your results.[8][9]

Troubleshooting Strategies:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent to dissolve hydrophobic compounds.[5][10]

    • Best Practice: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental samples) to account for any effects of the solvent.[11]

  • Alternative Solubilization Methods:

    • Complex Formation: Using cyclodextrins can enhance the solubility of certain compounds.[8][9]

    • Nanotechnology-based Approaches: Formulations like solid dispersions or nanohydrogels can improve the solubility and bioavailability of natural products.[8][12]

  • Particle Size Reduction: Reducing the particle size of your natural product can increase its surface area and improve dissolution.[8]

Issue 3: Unexpected or Biphasic Dose-Response Curve

Q: I'm observing a biphasic (hormetic) dose-response, where low concentrations of my natural product stimulate cell proliferation, while high concentrations are cytotoxic. Is this a valid result?

A: Yes, a biphasic response is not uncommon for natural products.[7] This phenomenon, known as hormesis, involves a stimulatory effect at low doses and an inhibitory effect at high doses.

Interpretation and Next Steps:

  • Mechanism of Action: At low concentrations, some natural products may activate pro-survival pathways, while at higher concentrations, cytotoxic mechanisms become dominant.[7]

  • Dose Range: It is crucial to test a wide range of concentrations to fully characterize the dose-response relationship of your natural product.[7]

  • Further Investigation: If a hormetic effect is consistently observed, it may be an interesting biological activity to explore further, but it's important to differentiate it from experimental artifacts.

Issue 4: High Background in LDH Cytotoxicity Assay

Q: My LDH assay is showing high absorbance in the negative control wells. What could be causing this?

A: High background in an LDH assay can be due to several factors related to the experimental setup and reagents.

Potential Causes and Solutions:

  • Serum in Culture Medium: Animal sera used to supplement culture media contain endogenous LDH, which can lead to high background readings.[13][14]

    • Solution: Reduce the serum concentration in your culture medium to 1-5% during the assay or use a serum-free medium if your cells can tolerate it.[13][15]

  • High Cell Density: Plating too many cells can lead to spontaneous cell death and LDH release, even in the negative control.[13][16]

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration.

  • Rough Handling of Cells: Vigorous pipetting during cell seeding or reagent addition can cause mechanical damage to the cells, leading to LDH release.[13][16]

    • Solution: Handle the cells gently throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in a cytotoxicity assay with natural products?

A1: The following controls are crucial for a valid cytotoxicity assay:

  • Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO) alone to establish a baseline for 100% cell viability.[5][11]

  • Positive Control: A known cytotoxic compound (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responding as expected.[5][11]

  • Blank Control (Cell-Free): Culture medium with the natural product but without cells to check for any interference of the compound with the assay reagents.[5]

  • Medium Control: Culture medium alone to determine the background signal.[13]

Q2: How do I choose the right cytotoxicity assay for my natural product?

A2: The choice of assay depends on the properties of your natural product and the specific question you are asking. It is often recommended to use more than one assay to confirm the results.[17]

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity via reduction of tetrazolium salts.[2]Inexpensive, well-established.Prone to interference from colored or reducing compounds.[1][6]
LDH Release Measures lactate dehydrogenase leakage from damaged cell membranes.[18]Measures cell death directly.Can have high background due to LDH in serum.[13]
ATP-Based (e.g., CellTiter-Glo) Quantifies ATP as an indicator of metabolically active cells.[19]High sensitivity, fast, less interference from colored compounds.[19]Can be expensive; ATP levels can fluctuate with metabolic changes.[19]
SRB Assay Measures total cellular protein content.[4]Less prone to interference from colored/reducing compounds.Indirect measure of cell number.
Caspase Activity Measures the activity of caspases, which are key mediators of apoptosis.[20]Provides mechanistic insight into apoptosis.[20]May not detect other forms of cell death like necrosis.[21]

Q3: My natural product shows cytotoxicity, but I don't see any changes in apoptosis or cell cycle assays. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Timing of Assays: The incubation time required to observe cytotoxicity in an endpoint assay (like MTT) may be different from the time needed to detect early apoptotic events or cell cycle arrest.[22] Apoptosis assays often require shorter incubation times (e.g., 6-8 hours) to capture early events.[22]

  • Mechanism of Cell Death: Your natural product might be inducing a non-apoptotic form of cell death, such as necrosis or autophagy, which would not be detected by apoptosis-specific assays.[21]

  • Concentration of the Compound: The concentrations used in different assays should be comparable. It's recommended to use the IC50 and IC25 concentrations determined from your cytotoxicity assay for subsequent mechanistic studies.[22]

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include negative (vehicle) and positive controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well.[6] Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.[23]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer provided with the kit.[18]

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using an opaque-walled 96-well plate to prevent well-to-well crosstalk.

  • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL).[24]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Luminescence Measurement: Read the luminescence using a luminometer.

Caspase-3 Activity Assay (Colorimetric) Protocol
  • Induce Apoptosis: Treat cells with your natural product at the desired concentrations and for the appropriate time to induce apoptosis. Include a positive control for apoptosis induction (e.g., staurosporine).[25]

  • Cell Lysis: Pellet the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes.[25]

  • Prepare Cytosolic Extract: Centrifuge the lysate and collect the supernatant, which contains the cytosolic proteins.[25]

  • Protein Quantification: Determine the protein concentration of each sample.

  • Caspase Reaction: In a 96-well plate, add a normalized amount of protein from each sample. Add the 2X Reaction Buffer (containing DTT) and the caspase-3 substrate (DEVD-pNA).[26]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[27]

  • Absorbance Measurement: Read the absorbance at 400-405 nm.[27]

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity Results start Unexpected Cytotoxicity Result check_interference Check for Assay Interference start->check_interference cell_free Run Cell-Free Control (Compound + Assay Reagent) check_interference->cell_free Chemical color_check Measure Compound's Inherent Absorbance/Fluorescence check_interference->color_check Optical interference_found Interference Detected cell_free->interference_found Positive no_interference No Interference cell_free->no_interference Negative color_check->interference_found High Signal color_check->no_interference No Signal orthogonal_assay Use Orthogonal Assay (e.g., SRB, ATP-based) interference_found->orthogonal_assay background_subtract Subtract Background Signal interference_found->background_subtract investigate_solubility Investigate Solubility Issues no_interference->investigate_solubility confirm_result Confirm Cytotoxicity orthogonal_assay->confirm_result background_subtract->confirm_result valid_result Result is Likely Valid Proceed with Mechanistic Studies confirm_result->valid_result microscopy Microscopic Examination for Precipitation investigate_solubility->microscopy solubility_issue Precipitation Observed microscopy->solubility_issue Yes no_solubility_issue No Precipitation microscopy->no_solubility_issue No optimize_solubility Optimize Solubilization Method (e.g., change solvent, concentration) solubility_issue->optimize_solubility no_solubility_issue->valid_result retest Re-test Cytotoxicity optimize_solubility->retest retest->start General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Seed Cells in Plate cell_culture->cell_seeding compound_prep 2. Natural Product Stock Solution Prep treatment 4. Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation 5. Incubate (24-72h) treatment->incubation assay_reagent 6. Add Assay Reagent (MTT, LDH, ATP, etc.) incubation->assay_reagent readout 7. Measure Signal (Absorbance/Fluorescence/Luminescence) assay_reagent->readout data_processing 8. Data Processing (Background Subtraction) readout->data_processing dose_response 9. Plot Dose-Response Curve data_processing->dose_response ic50 10. Calculate IC50 Value dose_response->ic50 Decision Tree for Selecting a Cytotoxicity Assay start Start: Assess Natural Product Properties is_colored Is the compound colored? start->is_colored is_antioxidant Does it have known redox/antioxidant activity? is_colored->is_antioxidant No atp_srb Consider ATP-based or SRB Assay is_colored->atp_srb Yes need_mechanism Is the goal to study a specific death pathway? is_antioxidant->need_mechanism No is_antioxidant->atp_srb Yes caspase_assay Caspase Activity Assay (for apoptosis) need_mechanism->caspase_assay Yes general_cytotoxicity Use general viability/cytotoxicity assays (MTT, LDH, ATP, SRB) need_mechanism->general_cytotoxicity No mtt_xtt MTT/XTT Assay (with color controls) atp_srb->mtt_xtt Can still use with proper controls

References

Technical Support Center: Optimizing HPLC Separation of Lignan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lignan isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting method for HPLC separation of lignan isomers?

A common and effective starting point is reverse-phase HPLC (RP-HPLC).[1] This typically involves a C18 or C8 column with gradient elution.[2][3] The mobile phase usually consists of acetonitrile or methanol as the organic solvent mixed with water.[1][2] Acetonitrile often provides better resolution for complex mixtures of lignans.[1] Adding a small amount of an acid, like 0.1% formic acid or acetic acid, to the mobile phase is also common to improve peak shape.[1][2]

Q2: How can I improve the separation of closely eluting or co-eluting lignan isomers?

Achieving baseline separation for structurally similar isomers can be challenging. Here are several strategies to improve resolution:

  • Optimize the Gradient: A shallower gradient, where the percentage of the organic solvent increases more slowly over the elution range of your target isomers, can significantly improve separation.[1]

  • Change the Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, switching to the other can alter the elution order and improve resolution.[1][4] For separating diastereomers, methanol is often required, while acetonitrile can be more effective for functional derivatives.[3]

  • Adjust Mobile Phase pH: For ionizable lignans, small changes in the mobile phase pH can significantly alter retention and selectivity.[5][6]

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).[1][7] A longer column or one with a smaller particle size (as in UHPLC) will increase efficiency and separation power.[1][8]

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may lead to better separation. A typical starting point is 30°C.[1][8]

Q3: My chromatogram shows broad and tailing peaks. What could be the cause and how do I fix it?

Poor peak shape can compromise quantification accuracy. Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.[5]

  • Suppress Silanol Interactions: Tailing can result from interactions with active silanol groups on the silica support. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of these groups and reduce tailing.[1]

  • Avoid Column Overload: Injecting too much sample can lead to broad or asymmetric peaks. Try diluting your sample or injecting a smaller volume.[1]

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it if the problem persists.[1]

Q4: I'm observing a noisy or drifting baseline. What are the common causes?

An unstable baseline can interfere with the detection and integration of peaks. Common causes include:

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed using methods like sonication, vacuum filtration, or helium sparging to remove dissolved gases.[1][9] Use high-purity, HPLC-grade solvents and fresh buffers.[1]

  • Pump and Mixer Problems: Inadequate mixing of mobile phase components during a gradient can cause baseline fluctuations.[1]

  • Detector Issues: Contaminants or air bubbles in the detector flow cell are a frequent source of noise.[1][9] Flush the cell with a clean, strong solvent like methanol or isopropanol. A failing detector lamp can also cause a drifting baseline.[1]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]

Q5: How do I separate enantiomeric lignan isomers?

Lignans are often chiral, existing as enantiomers which are non-superimposable mirror images.[2] These isomers cannot be separated on standard achiral columns (like C18). For their resolution, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][10] Chiral HPLC is the most versatile and important tool for this purpose.[11] Column selection is often empirical, but polysaccharide-based and macrocyclic glycopeptide columns are common choices.[10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of lignan isomers.

Problem 1: Poor Resolution or Co-elution of Isomers
Potential Cause Recommended Solution
Inappropriate Gradient Program Modify the gradient to be shallower over the elution range of the target lignans.[1]
Suboptimal Mobile Phase Switch the organic modifier (e.g., acetonitrile to methanol) to alter selectivity.[1] Add a modifier like 0.1% formic acid to improve peak shape.[1] For ionizable compounds, adjust the pH.[5]
Unsuitable Column Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).[1] Use a longer column or a column with smaller particles (UHPLC) for higher efficiency.[1]
Temperature Not Optimized Adjust the column temperature. A typical starting range is 30-40°C.[1]
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Potential Cause Recommended Solution
Secondary Interactions Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to mask active silanol sites on the stationary phase.[1]
Column Overload Dilute the sample and inject a smaller volume.[1]
Column Contamination/Degradation Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard or analytical column.[1]
Extra-Column Volume Ensure tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
Problem 3: Baseline Instability (Noise, Drift, Wander)
Potential Cause Recommended Solution
Insufficient Mobile Phase Degassing Degas the mobile phase using sonication, vacuum filtration, or helium sparging.[1][9]
Solvent/Additive Contamination Use only high-purity, HPLC-grade solvents and additives. Prepare fresh mobile phases daily.[1]
Contaminated Detector Flow Cell Flush the flow cell with a strong, clean solvent like methanol or isopropanol.[1]
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions between runs.[1]

Data Presentation

Quantitative analysis of lignans often varies significantly depending on the plant source and extraction method. The table below summarizes data from a study on Anthriscus sylvestris.

Table 1: Lignan Content in Root Extracts of Anthriscus sylvestris [12][13]

Lignan CompoundConcentration Range (mg/g of extract)
Deoxypodophyllotoxin2.0 - 42.8
Nemerosen2.0 - 23.4
Yatein1.1 - 18.5
Podophyllotoxone0.7 - 20.5
Guaiadequiol0.8 - 8.3
Dimethylmatairesinol0.1 - 5.2

Experimental Protocols

Protocol 1: General Lignan Extraction from Plant Material

This protocol describes a general method for extracting lignans from a dried plant matrix.

  • Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Defatting (Optional but Recommended): For oily seeds (e.g., flaxseed), perform a preliminary extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus to remove lipids.[14]

  • Extraction:

    • Weigh the defatted plant powder.

    • Add an extraction solvent. Aqueous mixtures of ethanol or methanol (typically 70-100%) are most common for extracting a broad range of lignans and their glycosides.[2] The choice depends on the polarity of the target lignans.[2][15] A common solvent-to-sample ratio is 8:1 (v/w).[14]

    • Agitate the mixture using a magnetic stirrer or sonicator for a set period (e.g., 4 hours).[14]

  • Filtration: Filter the mixture to separate the solid plant material from the liquid extract.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude lignan extract.[14]

  • Final Sample Preparation for HPLC:

    • Accurately weigh a suitable amount of the crude extract.

    • Dissolve the sample in a solvent compatible with the initial HPLC mobile phase (e.g., methanol or acetonitrile).[5]

    • Sonicate for 5-10 minutes if the sample does not dissolve easily.[5]

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates.[5][9]

Protocol 2: A General Purpose RP-HPLC Method

This protocol provides a starting point for the separation of lignan isomers. Optimization will be required based on the specific sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 60% B (linear gradient)

    • 30-35 min: 60% to 90% B (linear gradient)

    • 35-40 min: Hold at 90% B (column wash)

    • 40-45 min: 90% to 10% B (return to initial conditions)

    • 45-55 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detector at 280 nm.[2][14]

Visualizations

Workflow for Troubleshooting Poor Isomer Separation

G start Start: Co-elution or Poor Resolution step1 Optimize Gradient Slope (Make it shallower) start->step1 step2 Switch Organic Modifier (Acetonitrile <=> Methanol) step1->step2 If not resolved result Separation Achieved step1->result Resolved step3 Adjust Mobile Phase pH (For ionizable lignans) step2->step3 If not resolved step2->result Resolved step4 Change Column (Different stationary phase, e.g., Phenyl-Hexyl) step3->step4 If not resolved step3->result Resolved step5 Increase Column Efficiency (Longer column or smaller particles) step4->step5 If selectivity is good but peaks overlap step4->result Resolved step5->result Resolved G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Grind Plant Material p2 Extraction with Solvent (e.g., 70% Ethanol) p1->p2 p3 Filter and Evaporate p2->p3 p4 Dissolve & Filter for HPLC p3->p4 a1 Inject Sample p4->a1 a2 Gradient Elution on C18 Column a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

References

overcoming resistance to 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in cancer cell studies. The information provided is based on established principles of cancer drug resistance observed with related natural products.

Frequently Asked Questions (FAQs)

Q1: What is the known anti-cancer activity of this compound?

A1: this compound, a lignan isolated from Viburnum foetidum, has demonstrated cytotoxic effects against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14
SK-OV-3Ovarian Cancer67.38
SKMEL-2Malignant Melanoma64.11
HCT15Colon Cancer76.31

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively studied, resistance to other lignans and natural product-based anticancer agents is often attributed to:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Evasion of Apoptosis: Cancer cells can acquire resistance by altering apoptotic signaling pathways. This may involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak, p53).[1][2][3]

  • Activation of Survival Pathways: Increased activity of pro-survival signaling pathways, such as the PI3K/Akt pathway, can counteract the cytotoxic effects of the compound.[2]

  • Alteration of Drug Target: Although the precise molecular target of this compound is not fully elucidated, mutations or alterations in its target protein could prevent effective binding. For related lignans like podophyllotoxin, resistance can arise from mutations in tubulin or topoisomerase II.[4][5]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A systematic approach is recommended to identify the resistance mechanism:

  • Confirm Resistance: Develop a resistant cell line by continuous exposure to escalating doses of the compound and compare its IC50 value to the parental, sensitive cell line. A significant increase in IC50 confirms resistance.[6]

  • Investigate Drug Efflux:

    • Measure the expression levels of P-gp (MDR1) and other ABC transporters like MRP1 and BCRP using Western blotting or qRT-PCR.

    • Perform a functional assay, such as a rhodamine 123 or daunomycin accumulation/efflux assay, to assess P-gp activity. Reduced intracellular accumulation of the fluorescent substrate in resistant cells suggests increased efflux.

  • Assess Apoptotic Pathways:

    • Use Western blotting to compare the expression levels of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, PARP) between sensitive and resistant cells following treatment.

    • Perform an Annexin V/Propidium Iodide assay to quantify apoptosis and necrosis.

  • Analyze Survival Pathways:

    • Examine the activation status (phosphorylation) of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR) using Western blotting.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: Several strategies can be explored to restore sensitivity:

  • Combination Therapy:

    • P-gp Inhibitors: Co-administer the compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or natural flavonoids like biochanin A) to block drug efflux.[7]

    • Synergistic Agents: Combine with conventional chemotherapeutic drugs or other natural compounds. Synergistic interactions can enhance therapeutic efficacy.[3][8][9]

    • Targeted Inhibitors: If a specific survival pathway like PI3K/Akt is found to be activated, use a corresponding inhibitor in combination with your compound.

  • Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles may alter its cellular uptake mechanism, potentially bypassing P-gp-mediated efflux and increasing intracellular accumulation.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent cell plating density.Ensure a consistent number of cells are seeded for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[10][11]
Cell confluence affecting drug response.Plate cells at a lower density to ensure they remain in the exponential growth phase throughout the duration of the assay.
Resistant cell line reverts to a sensitive phenotype after being cultured without the drug. Unstable resistance mechanism.Maintain the resistant cell line in a culture medium containing a maintenance concentration of this compound.
No difference in P-gp expression or activity, but resistance is observed. Resistance is likely mediated by other mechanisms.Investigate apoptosis evasion (check Bcl-2/Bax ratio) or activation of survival pathways (check p-Akt levels).
Co-treatment with a P-gp inhibitor does not fully restore sensitivity. Multiple resistance mechanisms may be at play.Consider a combination approach, such as using both a P-gp inhibitor and an inhibitor of a key survival pathway (e.g., PI3K/Akt inhibitor).
The compound may not be a substrate for P-gp.Investigate other ABC transporters like MRP1 or BCRP.

Experimental Protocols

Protocol 1: Development of a Resistant Cancer Cell Line
  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of the compound.

  • Dose Escalation: Once the cells show stable growth at the current concentration, gradually increase the concentration of the compound in the culture medium (e.g., in 1.5 to 2-fold increments).

  • Repeat: Repeat steps 3 and 4 for several months.

  • Confirmation of Resistance: Periodically, perform a dose-response assay on the treated cells and compare the new IC50 value to that of the parental cell line. A significant increase (e.g., >10-fold) indicates the development of a resistant cell line.[6]

Protocol 2: P-glycoprotein (P-gp) Functional Assay (Daunomycin Efflux)
  • Cell Plating: Seed both parental (sensitive) and resistant cells in a 24-well plate and allow them to adhere overnight.

  • Daunomycin Loading: Incubate the cells with a loading buffer containing daunomycin (a fluorescent P-gp substrate) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular daunomycin.

  • Efflux Measurement: Add fresh, pre-warmed culture medium (with or without a P-gp inhibitor as a control) to the wells.

  • Incubation: Incubate the plate at 37°C and collect aliquots of the supernatant at various time points (e.g., 0, 30, 60, 120 minutes).

  • Fluorescence Reading: Measure the fluorescence of the collected supernatants using a fluorescence plate reader.

  • Data Analysis: Increased fluorescence in the supernatant of the resistant cells compared to the parental cells indicates a higher rate of daunomycin efflux, and thus higher P-gp activity.

Protocol 3: Western Blot for Apoptosis-Related Proteins
  • Cell Treatment: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated controls.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.

Visualizations

experimental_workflow cluster_resistance Resistance Development & Confirmation cluster_mechanism Mechanism Identification cluster_overcoming Overcoming Resistance start Parental Cell Line step1 Treat with increasing concentrations of This compound start->step1 step2 Establish Resistant Cell Line step1->step2 step3 Confirm Resistance (IC50 Assay) step2->step3 mech1 P-gp Expression/Function Assay step3->mech1 Investigate Mechanisms mech2 Apoptosis Pathway Analysis (Western Blot, Annexin V) step3->mech2 Investigate Mechanisms mech3 Survival Pathway Analysis (p-Akt Western Blot) step3->mech3 Investigate Mechanisms strat1 Combination with P-gp Inhibitor mech1->strat1 strat2 Synergistic Drug Combination mech2->strat2 strat3 Combination with Pathway Inhibitor (e.g., PI3K) mech3->strat3 signaling_pathway cluster_cell Cancer Cell cluster_resistance_mechanisms Potential Resistance Mechanisms Lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan Pgp P-gp (MDR1) Target Intracellular Target Lignan->Target Inhibits Pgp->Lignan Efflux Apoptosis Apoptosis Target->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Survival Cell Survival PI3K_Akt->Survival Promotes Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes R1 Upregulation of P-gp R1->Pgp enhances R2 Upregulation of Bcl-2 R2->Bcl2 increases R3 Downregulation/Mutation of Bax R3->Bax decreases R4 Activation of PI3K/Akt Pathway R4->PI3K_Akt activates

References

Technical Support Center: Storage and Handling of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

Issue: Apparent loss of compound activity or purity after storage.

Question: I have observed a decrease in the biological activity of my this compound sample after storing it for a few weeks. What could be the cause?

Answer: Degradation of this compound during storage is a likely cause for the loss of activity. Several factors can contribute to its degradation, including improper storage temperature, exposure to light, and contact with oxidative agents. As a phenolic compound, it is susceptible to oxidation. To troubleshoot this issue, consider the following:

  • Review Storage Conditions: Verify that the compound has been stored at the recommended temperature. While some suppliers suggest room temperature for short-term storage, long-term stability is generally enhanced at lower temperatures (2-8°C).

  • Assess Light Exposure: Phenolic compounds can be sensitive to light. Ensure that the storage container is opaque or that the sample is otherwise protected from light.

  • Evaluate Headspace and Atmosphere: The presence of oxygen in the storage vial can promote oxidation. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Perform Purity Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample and identify any potential degradation products.

Question: My HPLC analysis of a stored sample of this compound shows several new peaks that were not present in the initial analysis. What do these peaks represent?

Answer: The new peaks in your HPLC chromatogram likely represent degradation products of this compound. The formation of these products can be accelerated by several stress factors. The table below summarizes the expected degradation under various conditions based on forced degradation studies of similar phenolic compounds.

Stress ConditionTypical Reagents and ConditionsExpected % Degradation (Hypothetical Data)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours15%Cleavage of the epoxylignan ring or methoxy groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 12 hours25%Ring opening and potential oxidation of phenolic groups.
Oxidation 3% H₂O₂ at room temperature for 48 hours40%Oxidation of the dihydroxy-substituted aromatic rings.
Photodegradation Exposure to UV light (254 nm) for 72 hours30%Photochemical reactions leading to complex mixtures.
Thermal Degradation Dry heat at 80°C for 7 days10%Slow decomposition, potentially involving oxidation.

To identify the specific degradation products, further analytical techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) would be required.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, light-resistant container at 2-8°C. To further minimize degradation, especially from oxidation, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

Q2: Can I store this compound in solution?

A2: Storing the compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If you must store it in solution, use a high-purity, degassed solvent and store at -20°C or lower in a tightly sealed, light-protected vial. Prepare fresh solutions for your experiments whenever possible.

Q3: How can I monitor the stability of my this compound sample over time?

A3: A stability-indicating HPLC method is the most effective way to monitor the purity and stability of your sample. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to quantify any degradation.

Q4: Are there any incompatible materials I should avoid when handling or storing this compound?

A4: As a phenolic compound, this compound may be incompatible with strong oxidizing agents, strong bases, and certain metals that can catalyze oxidation. Use glass or inert plastic containers for storage and handling.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method suitable for separating the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 60°C. Withdraw samples at various time points (e.g., 1, 4, 8, 12 hours), neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Withdraw samples at various time points (e.g., 6, 12, 24, 48 hours) and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or in a photostability chamber. Analyze samples at various time points (e.g., 24, 48, 72 hours) by HPLC. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze by HPLC.

Visualizations

Degradation_Pathway A This compound (Intact Compound) B Hydrolytic Degradants (e.g., Ring-opened products) A->B Acid/Base Hydrolysis C Oxidative Degradants (e.g., Quinone-type structures) A->C Oxidation (e.g., H₂O₂) D Photolytic Degradants (Complex mixture) A->D UV Light E Thermal Degradants (Minor oxidative products) A->E Heat

Caption: Potential degradation pathways of the epoxylignan.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation start Obtain 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan sample prep Prepare stock solution (e.g., 1 mg/mL in Methanol) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sampling Collect samples at defined time intervals stress->sampling hplc HPLC-UV Analysis sampling->hplc data Data Acquisition and Processing hplc->data eval Assess Purity and Identify Degradation Products data->eval

Caption: Workflow for forced degradation studies.

addressing variability in in vitro results with 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vitro results obtained with 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vitro activity?

This compound is a lignan that can be isolated from Viburnum foetidum.[1] It has demonstrated cytotoxic activity against several cancer cell lines.[1][2]

Q2: I am observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?

Variability in in vitro assay results is a common challenge and can stem from multiple sources.[3][4] Key factors include:

  • Cell-based factors: Cell line misidentification, cross-contamination, high passage numbers, and inconsistent cell seeding density.[4][5]

  • Reagent handling: Improper storage and handling of the compound, degradation of stock solutions, and variability in media and serum batches.

  • Procedural inconsistencies: Inaccurate pipetting, variations in incubation times, and inconsistent cell washing techniques.[4][6]

  • Assay-specific factors: Choice of cytotoxicity assay (e.g., MTT vs. LDH), endpoint measurement timing, and data analysis methods.

Q3: How can I ensure the stability and proper handling of my this compound stock solution?

Q4: Are there known signaling pathways affected by this compound?

The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. Given its cytotoxic activity, it may influence common pathways involved in cell death and proliferation, such as apoptosis or cell cycle regulation. Further investigation would be required to elucidate the precise mechanism of action.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Replicates

This guide provides a systematic approach to troubleshooting high variability between replicate wells in a cytotoxicity assay.

Problem: You are observing a high coefficient of variation (CV%) among your technical replicates for the same concentration of this compound.

Troubleshooting Workflow:

G start High Replicate Variability Observed pipetting Verify Pipetting Technique and Calibration start->pipetting cell_seeding Review Cell Seeding Protocol pipetting->cell_seeding If pipetting is consistent edge_effects Investigate Plate Edge Effects cell_seeding->edge_effects If seeding is uniform compound_prep Assess Compound Dilution Series edge_effects->compound_prep If edge effects are mitigated incubation Check Incubator Conditions compound_prep->incubation If dilutions are accurate readout Evaluate Plate Reader Performance incubation->readout If incubator is stable resolution Variability Resolved readout->resolution If reader is functioning correctly

Caption: A logical workflow for troubleshooting high replicate variability.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inaccurate Pipetting Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and pre-wet tips before dispensing.[6]
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to improve consistency across the plate.
"Edge Effect" in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile media or PBS to maintain humidity.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Incubator Fluctuations Monitor incubator for consistent temperature and CO2 levels. Ensure proper humidity to prevent evaporation from wells.
Plate Reader Issues Check for and clean any smudges or debris on the plate bottom. Ensure the correct wavelength and settings are used for the assay readout.
Guide 2: Inconsistent IC50 Values Between Experiments

This guide addresses the issue of significant shifts in the IC50 value of this compound across different experimental runs.

Problem: The calculated IC50 value for this compound varies substantially from one experiment to the next.

Troubleshooting Workflow:

G start Inconsistent IC50 Values cell_line Verify Cell Line Authenticity and Passage Number start->cell_line compound_stability Check Compound Stock Solution Stability cell_line->compound_stability If cell line is consistent reagent_lots Compare Reagent Lot Numbers (Media, Serum, etc.) compound_stability->reagent_lots If compound is stable protocol_adherence Ensure Strict Adherence to SOPs reagent_lots->protocol_adherence If reagents are consistent data_analysis Standardize Data Analysis Method protocol_adherence->data_analysis If protocol is followed resolution IC50 Stabilized data_analysis->resolution If analysis is standardized

Caption: A systematic approach to troubleshooting inconsistent IC50 values.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Line Drift Use low-passage number cells. Regularly authenticate cell lines using methods like STR profiling.[5]
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stored aliquots.[6]
Reagent Variability Record lot numbers for all reagents, especially serum, as different lots can impact cell growth and drug sensitivity. Test new lots of critical reagents before use in critical experiments.
Protocol Deviations Maintain a detailed and standardized experimental protocol (SOP). Ensure all users are trained and adhere to the same protocol.
Inconsistent Data Analysis Use a consistent method for data normalization and curve fitting to determine the IC50 value.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells compound_prep 2. Prepare Compound Dilutions cell_seeding 3. Seed Cells in 96-well Plate treatment 4. Treat Cells with Compound cell_seeding->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance at 570 nm calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: Workflow for a typical in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a cytotoxic compound like this compound, leading to apoptosis.

G compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan akt Akt compound->akt Hypothesized Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pi3k->akt bad Bad akt->bad Inhibits proliferation Cell Proliferation & Survival akt->proliferation bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

References

Technical Support Center: Method Refinement for Consistent 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in bioactivity studies of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide: Addressing Inconsistent Bioactivity

Inconsistencies in the bioactivity of this compound can arise from various factors, from compound handling to assay execution. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low or No Cytotoxic Activity Compound Insolubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. Ensure the final solvent concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]3. Visually inspect for any precipitation after dilution into the aqueous medium.
Compound Degradation: Lignans can be sensitive to pH, light, and temperature, leading to loss of activity.[2][3]1. Prepare fresh dilutions from a frozen stock solution for each experiment.[4]2. Store stock solutions at -20°C or -80°C in light-protected vials.[1][4]3. Minimize exposure of the compound to light during experimental procedures.
High Variability in IC50 Values Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly impact drug sensitivity.[4][5][6]1. Use cells within a consistent and narrow passage number range.2. Standardize cell seeding density for all experiments.3. Ensure cells are in the logarithmic growth phase at the time of treatment.
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular endpoints and can yield different IC50 values.[5][7]1. Use a consistent and well-validated cytotoxicity assay for all comparative studies.2. Be aware of the limitations and mechanisms of your chosen assay (e.g., MTT measures metabolic activity, which may not always correlate directly with cell death).
Edge Effects in Plate-Based Assays Evaporation from Outer Wells: Media in the wells at the edge of a microplate can evaporate more quickly, concentrating the compound and affecting cell growth.1. Avoid using the outer wells of the microplate for experimental samples.2. Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected Results Contamination: Mycoplasma or bacterial contamination can alter cellular responses to treatment.1. Regularly test cell cultures for mycoplasma contamination.2. Practice strict aseptic techniques during all cell handling procedures.
Pan-Assay Interference Compounds (PAINS): Some compounds can interfere with assay readouts non-specifically.[8]1. If possible, use orthogonal assays to confirm bioactivity.2. Analyze the structure of the compound for known PAINS motifs.

Frequently Asked Questions (FAQs)

Q1: What is the known bioactivity of this compound?

A1: this compound, isolated from Viburnum foetidum, has demonstrated cytotoxic activities against several human cancer cell lines.[8][9][10]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a sterile, high-purity organic solvent such as DMSO.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in amber vials to protect from light.[1][4]

Q3: Why are my IC50 values different from those reported in the literature?

A3: Discrepancies in IC50 values can be attributed to several factors, including differences in cell lines (even between different labs), cell culture conditions (e.g., media, serum concentration), passage number, and the specific cytotoxicity assay used.[5][6][11] It is crucial to carefully document and standardize your experimental conditions.

Q4: What is the most appropriate cytotoxicity assay to use for this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for assessing cell viability and is a good starting point.[9][12] However, to confirm the mechanism of cell death, it is advisable to use complementary assays, such as those that measure apoptosis (e.g., Annexin V/PI staining) or membrane integrity (e.g., LDH assay).[12][13]

Q5: Could the compound be degrading in my cell culture medium?

A5: It is possible. The stability of lignans can be influenced by the pH and composition of the medium, as well as exposure to light and temperature.[2][3] To test for this, you can incubate the compound in the cell culture medium under your experimental conditions for the duration of the assay and then analyze its integrity using techniques like HPLC.

Quantitative Bioactivity Data

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14
SK-OV-3Ovarian Cancer67.38
SK-MEL-2Skin Melanoma64.11
HCT15Colon Cancer76.31
Data sourced from MedChemExpress and Ambeed.[8][9][10]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][12]

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Putative Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, many lignans are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates this putative mechanism.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Lignan Lignan Bcl2 Bcl2 Lignan->Bcl2 Inhibits Bax Bax Lignan->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Release Bax->Mitochondrion Promotes Release Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase3 Caspase3 Caspase9->Caspase3 Procaspase3 Procaspase3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Start Start Compound_Prep Prepare Compound Stock Solution (DMSO) Start->Compound_Prep Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Serial Dilutions Compound_Prep->Treatment Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Primary_Assay Perform Primary Cytotoxicity Assay (MTT) Incubation->Primary_Assay Data_Analysis Calculate IC50 Values Primary_Assay->Data_Analysis Confirmation Consistent Results? Data_Analysis->Confirmation Troubleshoot Troubleshoot Experiment (See Guide) Confirmation->Troubleshoot No Secondary_Assay Perform Secondary Assay (e.g., Apoptosis) Confirmation->Secondary_Assay Yes Troubleshoot->Cell_Seeding Mechanism_Study Investigate Mechanism of Action Secondary_Assay->Mechanism_Study End End Mechanism_Study->End

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activity of Lignans from the Viburnum Genus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of lignans isolated from various Viburnum species. The data presented is intended to aid researchers in the fields of oncology and natural product chemistry in evaluating the potential of these compounds as anticancer agents. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes potential signaling pathways involved in the cytotoxic effects of Viburnum lignans.

Data Presentation: Cytotoxic Activity of Viburnum Lignans

The following table summarizes the available quantitative data (IC50 values) for the cytotoxic activity of specific lignans isolated from Viburnum species against various human cancer cell lines.

LignanViburnum SpeciesCancer Cell LineIC50 (µM)
(+)-9'-O-senecioyllariciresinolV. odoratissimum var. odoratissimumA431 (Skin Carcinoma)33.8[1]
T47D (Breast Carcinoma)44.8[1]
3,4,4'-trihydroxy-3',9-dimethoxy-9,9'-epoxylignanV. foetidumA549 (Lung Carcinoma)Data not available in abstract[2]
SK-OV-3 (Ovarian Cancer)Data not available in abstract[2]
SK-MEL-2 (Melanoma)Data not available in abstract[2]
HCT15 (Colon Carcinoma)Data not available in abstract[2]
3,4'-dihydroxy-3',4,9-trimethoxy-9,9'-epoxylignanV. foetidumA549 (Lung Carcinoma)Data not available in abstract[2]
SK-OV-3 (Ovarian Cancer)Data not available in abstract[2]
SK-MEL-2 (Melanoma)Data not available in abstract[2]
HCT15 (Colon Carcinoma)Data not available in abstract[2]
4,4'-dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignanV. foetidumA549 (Lung Carcinoma)Data not available in abstract[2]
SK-OV-3 (Ovarian Cancer)Data not available in abstract[2]
SK-MEL-2 (Melanoma)Data not available in abstract[2]
HCT15 (Colon Carcinoma)Data not available in abstract[2]

Note: The cytotoxic activities of the lignans from Viburnum foetidum were evaluated, but the specific IC50 values were not available in the abstract of the cited publication[2]. Another study on lignans from Viburnum foetidum var. foedidum reported no significant cytotoxic activity[3].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic activity of natural products like Viburnum lignans.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test lignan (e.g., (+)-9'-O-senecioyllariciresinol) and incubated for a further 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cells are plated in 96-well plates at an optimal density and incubated for 24 hours.

  • Compound Treatment: The cells are exposed to different concentrations of the Viburnum lignans for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control, and the IC50 value is calculated.

Signaling Pathways in Viburnum-Mediated Cytotoxicity

While research on the specific signaling pathways targeted by isolated Viburnum lignans is ongoing, studies on Viburnum extracts provide insights into potential mechanisms of action. The diagrams below illustrate two key pathways implicated in the cytotoxic effects of compounds from this genus.

G cluster_0 Mitochondrial Apoptosis Pathway Viburnum_Lignans Viburnum Lignans PI3K PI3K Viburnum_Lignans->PI3K Inhibition Mitochondrion Mitochondrion Viburnum_Lignans->Mitochondrion Induction Akt Akt PI3K->Akt Activation Akt->Mitochondrion Inhibition of apoptotic signals Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by Viburnum compounds.

G cluster_1 NF-κB Signaling Pathway cluster_2 Viburnum_Lignans Viburnum Lignans IKK IKK Viburnum_Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory & Pro-survival Genes Cell_Survival Inhibition of Apoptosis & Promotion of Proliferation Pro_inflammatory_genes->Cell_Survival NFkB_n NF-κB NFkB_n->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Viburnum compounds.

Studies on extracts from Viburnum grandiflorum suggest that their cytotoxic effects may be mediated through the induction of apoptosis via the mitochondrial pathway. This involves the inhibition of the pro-survival PI3K/Akt signaling pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death[4][5]. Furthermore, extracts from Viburnum pichinchense have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[6][7]. The inhibition of NF-κB, a key regulator of inflammation and cell survival, can sensitize cancer cells to apoptosis.

This guide provides a consolidated resource for researchers interested in the cytotoxic potential of Viburnum lignans. The presented data and experimental protocols can serve as a foundation for further investigation into these promising natural compounds for cancer drug discovery.

References

A Comparative Analysis of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan and Other Cytotoxic Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan against other well-established cytotoxic lignans, namely podophyllotoxin, etoposide, and teniposide. The information presented is based on available experimental data to facilitate an objective comparison of their performance in cancer cell line models.

Introduction to Cytotoxic Lignans

Lignans are a large group of polyphenolic compounds found in plants, many of which exhibit a wide range of biological activities, including antitumor properties. Their cytotoxic effects are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Podophyllotoxin, a lignan isolated from the roots of Podophyllum species, is a potent microtubule-destabilizing agent.[1] However, its clinical use has been limited by its toxicity. This led to the development of semi-synthetic derivatives, etoposide and teniposide, which have a different mechanism of action, primarily targeting the enzyme topoisomerase II.[1][2]

This compound is a lignan that has been isolated from Viburnum foetidum.[3] This guide will compare its cytotoxic profile with that of podophyllotoxin and its clinically used derivatives.

Comparative Cytotoxicity: In Vitro Studies

The cytotoxic activity of lignans is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for this compound and the comparator lignans against four human cancer cell lines: A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SKMEL-2 (melanoma), and HCT15 (colon cancer).

CompoundA549SK-OV-3SKMEL-2HCT15
This compound 67.14 µg/mL[3]67.38 µg/mL[3]64.11 µg/mL[3]76.31 µg/mL[3]
Podophyllotoxin ~1.9 µMNot ReportedNot ReportedNot Reported
Etoposide ~3.49-139.54 µM~1.9 µM~5.58 µM~1.09 µM
Teniposide ~8.2 µMNot ReportedNot ReportedNot Reported

Note on IC50 Values: It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as the specific assay used (e.g., MTT, SRB), cell seeding density, and incubation time. Direct comparison of absolute values across different sources should be done with caution.

Mechanism of Action: An Overview

The cytotoxic effects of these lignans are mediated through distinct mechanisms of action, leading to the induction of apoptosis and cell cycle arrest.

Podophyllotoxin: This lignan exerts its potent anticancer activity by inhibiting the polymerization of tubulin, a key component of microtubules.[1] By binding to tubulin, podophyllotoxin disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]

Etoposide and Teniposide: These semi-synthetic derivatives of podophyllotoxin do not primarily target tubulin. Instead, their mechanism of action involves the inhibition of DNA topoisomerase II.[1][2] This enzyme is crucial for managing the topological state of DNA during replication and transcription. By stabilizing the cleavable complex between topoisomerase II and DNA, etoposide and teniposide lead to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[2]

This compound: The precise molecular mechanism of action for this compound has not been extensively elucidated in the currently available literature. However, based on the known activities of other cytotoxic lignans, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis and/or cell cycle arrest. Lignans have been shown to induce apoptosis through various signaling pathways, often involving the activation of caspases.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures involved in assessing these cytotoxic lignans, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Line (e.g., A549, SK-OV-3) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of This compound or other lignans seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Caption: Experimental workflow for determining the cytotoxicity of lignans using the MTT assay.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_caspases Caspase Cascade lignan Cytotoxic Lignan (e.g., this compound) bax Bax/Bak Activation lignan->bax death_receptor Death Receptor (e.g., Fas, TNFR1) lignan->death_receptor Potential interaction mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathway for lignan-induced apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, SK-OV-3, SKMEL-2, HCT15)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound and other test lignans

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

This compound demonstrates cytotoxic activity against a panel of human cancer cell lines. A direct comparison of its potency with established cytotoxic lignans like podophyllotoxin, etoposide, and teniposide is challenging due to the limited availability of head-to-head experimental data under identical conditions. The IC50 values for this compound are in the higher micromolar range in the reported study, suggesting a lower potency compared to podophyllotoxin and its derivatives, which often exhibit activity in the nanomolar to low micromolar range.

Further research is warranted to fully elucidate the mechanism of action of this compound, including its effects on specific signaling pathways involved in apoptosis and cell cycle regulation. Such studies will be crucial for determining its potential as a lead compound for the development of novel anticancer agents.

References

A Comparative Analysis of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan and Podophyllotoxin for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two lignans with demonstrated cytotoxic properties: 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan and the well-characterized compound, podophyllotoxin. This objective comparison, supported by available experimental data, aims to inform researchers and drug development professionals on the potential of these compounds in oncology.

At a Glance: Key Properties

FeatureThis compoundPodophyllotoxin
Chemical Class LignanAryltetralin Lignan
Primary Source Viburnum foetidumPodophyllum species
Known Biological Activity Cytotoxicity against various cancer cell lines.Antimitotic, antiviral, antitumor.
Mechanism of Action Not fully elucidated.Inhibition of tubulin polymerization and topoisomerase II.

Cytotoxicity Profile: A Quantitative Comparison

The cytotoxic effects of both compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the data for podophyllotoxin may be for its derivatives, such as etoposide or podophyllotoxin acetate, and experimental conditions may vary between studies.

Cancer Cell LineThis compound IC50 (µg/mL)[1]Podophyllotoxin/Derivative IC50
A549 (Lung Carcinoma)67.14[1]16.1 nM (Podophyllotoxin Acetate)[2][3]
SK-OV-3 (Ovarian Adenocarcinoma)67.38[1]1.9 µM (Etoposide)[4]
SK-MEL-2 (Skin Melanoma)64.11[1]Data for direct comparison is limited. Other compounds show IC50 values in the micromolar range against this cell line.[5]
HCT15 (Colon Adenocarcinoma)76.31[1]0.23 µM (Podophyllotoxin against HCT116)[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, specific derivatives used, and reporting units (µg/mL vs. nM/µM).

Mechanism of Action: A Tale of Two Lignans

Podophyllotoxin: The anticancer mechanism of podophyllotoxin is well-established and multifaceted. It primarily acts as a potent inhibitor of cell division.[7][8] Its key mechanisms include:

  • Inhibition of Tubulin Polymerization: Podophyllotoxin binds to tubulin, the protein subunit of microtubules, preventing their assembly into the mitotic spindle.[7] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[8]

  • Topoisomerase II Inhibition: Derivatives of podophyllotoxin, such as etoposide and teniposide, also function as topoisomerase II inhibitors.[7][8] They stabilize the transient DNA-enzyme complex, leading to double-strand DNA breaks and subsequent cell death.[7]

This compound: The precise mechanism of action for this lignan has not been fully elucidated. However, as a member of the lignan family, it is plausible that its cytotoxic effects are mediated through pathways commonly affected by this class of compounds. Lignans, in general, have been reported to induce apoptosis and cell cycle arrest in cancer cells.[9] Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Signaling Pathways

The intricate signaling networks affected by these compounds are crucial to understanding their therapeutic potential.

Podophyllotoxin Signaling Pathway

Podophyllotoxin and its derivatives are known to modulate several key signaling pathways involved in cancer cell proliferation and survival.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin Tubulin Polymerization podophyllotoxin->tubulin inhibits topoisomerase_II Topoisomerase II podophyllotoxin->topoisomerase_II inhibits (derivatives) mapk_erk MAPK/ERK Pathway podophyllotoxin->mapk_erk pi3k_akt PI3K/Akt/mTOR Pathway podophyllotoxin->pi3k_akt microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption dna_damage DNA Strand Breaks topoisomerase_II->dna_damage g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest dna_damage->g2m_arrest p53 p53/p21 Pathway dna_damage->p53 apoptosis Apoptosis g2m_arrest->apoptosis mapk_erk->apoptosis pi3k_akt->apoptosis p53->apoptosis experimental_workflow start Isolate/Synthesize Lignan treatment Treat Cells with Lignan (Varying Concentrations) start->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation srb_assay Sulforhodamine B (SRB) Assay incubation->srb_assay data_analysis Measure Absorbance & Calculate IC50 srb_assay->data_analysis end Determine Cytotoxicity data_analysis->end

References

A Comparative Analysis of the Anti-Cancer Effects of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer properties of the lignan 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan against established chemotherapeutic agents: Paclitaxel, Etoposide, and Podophyllotoxin. The information is compiled from preclinical data to facilitate further research and development in oncology.

Executive Summary

This compound, a natural lignan, has demonstrated cytotoxic effects against various cancer cell lines. This guide compares its in vitro efficacy, based on IC50 values, with that of three widely used anti-cancer drugs. While the precise signaling pathway of this compound is not yet fully elucidated, the mechanisms of action for the comparator drugs, which involve the induction of apoptosis and cell cycle arrest, are well-documented. This guide presents the available data in a structured format to aid in the objective assessment of this novel compound.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the selected alternative drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundA549 (Lung Carcinoma) (µM)SK-OV-3 (Ovarian Cancer) (µM)SKMEL-2 (Melanoma) (µM)HCT15 (Colon Cancer) (µM)
This compound175.4[1]175.8[1]167.3[1]199.2[1]
Paclitaxel~0.027 (120h exposure)[2]Not AvailableNot AvailableNot Available
EtoposideNot AvailableNot AvailableNot AvailableNot Available
PodophyllotoxinNot AvailableNot AvailableNot AvailableNot Available

Note: The IC50 values for this compound were converted from µg/mL to µM using a molecular weight of 386.4 g/mol . Direct comparison should be made with caution due to variations in experimental conditions and exposure times across different studies.

Mechanisms of Action & Signaling Pathways

While the specific signaling pathway for this compound has not been definitively characterized, lignans as a class are known to induce apoptosis and cause cell cycle arrest in cancer cells. The established mechanisms for the comparator drugs are detailed below.

Paclitaxel Signaling Pathway

Paclitaxel, a taxane anti-cancer drug, primarily targets microtubules. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3][4] The signaling cascade involves the activation of the spindle assembly checkpoint, which, when persistently activated, triggers the apoptotic pathway. Paclitaxel has also been shown to affect signaling pathways such as the PI3K/AKT and MAPK pathways, further contributing to its pro-apoptotic effects.[5]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT MAPK MAPK Pathway (Activation) Paclitaxel->MAPK Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Etoposide Signaling Pathway

Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands.[6][7] This leads to the accumulation of double-strand DNA breaks, which triggers cell cycle arrest, primarily at the S and G2 phases, and activates the intrinsic apoptotic pathway.[6][8] Key signaling molecules involved include the p53 tumor suppressor protein, which is activated in response to DNA damage, and the subsequent activation of caspases.[6]

Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II Inhibition Etoposide->TopoII DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest p53 p53 Activation DNA_Breaks->p53 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53->Apoptosis Podophyllotoxin_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Binding (Microtubule Destabilization) Podophyllotoxin->Tubulin TopoII Topoisomerase II Inhibition Podophyllotoxin->TopoII ROS ROS Generation Podophyllotoxin->ROS Mitotic_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Mitotic_Arrest DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Apoptosis SRB_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compound Add Test Compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Fix_Cells Fix with 10% TCA Incubate_48_72h->Fix_Cells Wash_1 Wash with 1% Acetic Acid Fix_Cells->Wash_1 Stain_SRB Stain with 0.4% SRB Wash_1->Stain_SRB Wash_2 Wash with 1% Acetic Acid Stain_SRB->Wash_2 Solubilize Solubilize with 10mM Tris Wash_2->Solubilize Read_Absorbance Read Absorbance (510-565nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

In Vivo Performance of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cytotoxicity

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan has demonstrated notable cytotoxic effects across a range of human cancer cell lines. The following table summarizes its in vitro efficacy, juxtaposed with other well-studied lignans.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound A549 (Lung Carcinoma)67.14~179.3[1]
SK-OV-3 (Ovarian Cancer)67.38~179.9[1]
SK-MEL-2 (Melanoma)64.11~171.2[1]
HCT15 (Colon Cancer)76.31~203.8[1]
Arctigenin PANC-1 (Pancreatic Cancer)-1.8
PC-3 (Prostate Cancer)-10.2
Podophyllotoxin A549 (Lung Carcinoma)-0.002
HeLa (Cervical Cancer)-0.001
Magnolin MCF-7 (Breast Cancer)-15.3[2]
A549 (Lung Carcinoma)-25.7[2]

Note: The IC50 values for this compound are presented in µg/mL as reported in the source. Approximate µM concentrations are calculated based on a molecular weight of 374.42 g/mol .

Proposed In Vivo Experimental Protocol

Based on established methodologies for evaluating lignans in animal models, a prospective in vivo study for this compound could be designed as follows:

Objective

To evaluate the anti-tumor efficacy and toxicity of this compound in a murine xenograft model of human lung carcinoma (A549).

Methodology
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Xenograft Implantation: Each mouse will be subcutaneously injected in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of Matrigel.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in saline), administered intraperitoneally (i.p.).

    • Group 2: this compound (25 mg/kg), i.p.

    • Group 3: this compound (50 mg/kg), i.p.

    • Group 4: Positive control (e.g., Cisplatin, 5 mg/kg), i.p.

  • Dosing Schedule: Treatment will commence when tumors reach a palpable size (approximately 100 mm³). Dosing will be performed every three days for a total of 21 days.

  • Efficacy Assessment: Tumor volume will be measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight will be monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

  • Statistical Analysis: Tumor growth curves will be analyzed using a two-way ANOVA. Final tumor weights will be compared using a one-way ANOVA with post-hoc tests.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To clearly illustrate the proposed experimental design and the potential mechanism of action of lignans, the following diagrams are provided.

G Experimental Workflow for In Vivo Efficacy Testing cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Data Collection & Analysis A A549 Cell Culture C Subcutaneous Injection of A549 Cells A->C B Athymic Nude Mice B->C D Tumor Growth to ~100 mm³ C->D E Randomization into Treatment Groups D->E F Drug Administration (21 days) E->F G Tumor Volume & Body Weight Measurement F->G Twice Weekly H Endpoint: Tumor Excision, Weight, and Analysis G->H I Statistical Analysis H->I

Caption: Proposed workflow for in vivo testing of this compound.

G Potential Anticancer Signaling Pathways of Lignans cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction cluster_2 Inhibition of Angiogenesis Lignan 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan CyclinD1 Cyclin D1/CDK4 Lignan->CyclinD1 Inhibits Bax Bax Lignan->Bax Upregulates Bcl2 Bcl-2 Lignan->Bcl2 Downregulates VEGF VEGF Lignan->VEGF Inhibits G1_S G1/S Phase Arrest CyclinD1->G1_S Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

Caption: Potential signaling pathways affected by lignans leading to anticancer effects.

Conclusion and Future Directions

The available in vitro data suggests that this compound is a promising candidate for anticancer drug development. However, its therapeutic potential can only be validated through rigorous in vivo studies. The proposed experimental design provides a framework for such investigations. Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action. Comparative studies with clinically relevant lignans and standard chemotherapeutic agents will be crucial in determining its place in the landscape of cancer therapy.

References

Comparative Analysis of the Structure-Activity Relationship of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan and its analogs, focusing on their cytotoxic effects against various cancer cell lines. Due to the limited availability of comprehensive SAR studies on direct analogs of this compound, this guide presents the cytotoxic data for the parent compound and supplements this with a detailed analysis of a closely related 7,7'-epoxylignan, (-)-verrucosin, and its derivatives to illustrate the impact of structural modifications on biological activity.

Cytotoxic Activity of this compound

The parent compound, this compound, has demonstrated cytotoxic activities against a panel of four human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)[1]
A549Lung Carcinoma67.14
SK-OV-3Ovarian Cancer67.38
SKMEL-2Skin Melanoma64.11
HCT15Colon Cancer76.31

Structure-Activity Relationship of Epoxylignan Analogs: A Case Study of (-)-Verrucosin Derivatives

To understand the structure-activity relationships within the broader class of epoxylignans, we present data from a study on (-)-verrucosin, a 7,7'-epoxylignan, and its synthetic derivatives. This study provides valuable insights into how modifications of the aromatic rings and other functional groups can influence cytotoxicity against HeLa (cervical cancer) and HL-60 (promyelocytic leukemia) cells.

CompoundModifications from (-)-VerrucosinIC50 (µM) against HeLa Cells[2]IC50 (µM) against HL-60 Cells[2]
(-)-Verrucosin (Parent Compound)6.6>50
Derivative 1 7-(4-methoxyphenyl)-7'-(3,4-dimethoxyphenyl)2.4Not Reported
Derivative 2 7-(p-tolyl)-10.5Not Reported
Derivative 3 7-(4-fluorophenyl)-20.1Not Reported

Key Observations from the SAR of (-)-Verrucosin Analogs:

  • Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings significantly impact cytotoxic activity. The replacement of the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl group and a 3,4-dimethoxyphenyl group (Derivative 1) resulted in a nearly three-fold increase in potency against HeLa cells compared to the parent compound[2].

  • Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating methyl group (p-tolyl, Derivative 2) or an electron-withdrawing fluorine atom (4-fluorophenyl, Derivative 3) on the 7-aryl ring led to a decrease in cytotoxic activity against HeLa cells, suggesting that the electronic properties of the substituents are crucial for activity[2].

  • Cell Line Specificity: A notable observation is the high selectivity of (-)-verrucosin for HeLa cells over HL-60 cells, indicating that the cytotoxic mechanism may be cell-type dependent[2].

Experimental Protocols

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells[3][4].

Signaling Pathway

Apoptosis Induction via Caspase-3/7 Activation

Studies on cytotoxic lignans, including derivatives of (-)-verrucosin, have indicated that their mechanism of action involves the induction of apoptosis. This process is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7.

Epoxylignan Epoxylignan Analogs Cell Cancer Cell Epoxylignan->Cell Cellular Uptake Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase9_act Activated Caspase-9 Caspase9->Caspase9_act Apoptosome formation Caspase37 Pro-Caspase-3/7 Caspase9_act->Caspase37 Cleavage Caspase37_act Activated Caspase-3/7 Caspase37->Caspase37_act Activation Apoptosis Apoptosis Caspase37_act->Apoptosis Execution of Apoptosis

Caption: Caspase-dependent apoptotic pathway induced by epoxylignan analogs.

The diagram illustrates a simplified intrinsic apoptotic pathway. Upon cellular uptake, epoxylignan analogs can induce mitochondrial stress, leading to the release of cytochrome c. This triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn cleaves and activates effector caspases-3 and -7. These activated caspases then execute the final stages of apoptosis, leading to cell death[2].

References

Cross-Validation of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan's Cytotoxicity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative overview of the cytotoxic effects of the natural lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, across various human cancer cell lines. The data presented is intended to assist researchers and drug development professionals in evaluating its potential as an anti-cancer agent.

Cytotoxicity Profile

This compound, a compound isolated from Viburnum foetidum, has demonstrated cytotoxic activity against a panel of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SKMEL-2Skin Melanoma64.11[1]
HCT15Colon Adenocarcinoma76.31[1]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a standard workflow for determining the cytotoxicity of a compound, such as this compound, using an in vitro cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding in 96-well plates Incubation Incubation of Cells with Compound (e.g., 24-72 hours) Cell_Culture->Incubation Compound_Prep Compound Dilution (Serial Concentrations) Compound_Prep->Incubation Assay_Step Addition of Cytotoxicity Reagent (e.g., MTT, LDH) Incubation->Assay_Step Assay_Incubation Incubation for Color Development Assay_Step->Assay_Incubation Measurement Spectrophotometric Measurement of Absorbance Assay_Incubation->Measurement Calculation Calculation of Cell Viability (%) and IC50 Measurement->Calculation

Cytotoxicity Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a representative protocol for the MTT assay, a common method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, SK-OV-3, SKMEL-2, HCT15)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound to the respective wells.

    • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the cytotoxic effects of this compound have been established, the precise molecular mechanisms and signaling pathways involved in its action are yet to be fully elucidated. Further research is required to identify the specific cellular targets and pathways modulated by this compound that lead to cancer cell death. Future investigations could explore its effects on apoptosis, cell cycle regulation, and other key signaling cascades implicated in cancer.

The diagram below illustrates a generalized logical relationship for investigating the mechanism of action of a cytotoxic compound.

MoA_Investigation cluster_pathways Potential Mechanisms to Investigate Compound 4,4'-Dihydroxy-3,3',9-trimethoxy- 9,9'-epoxylignan Target_Cell Cancer Cell Line Compound->Target_Cell Cytotoxicity Observed Cytotoxicity (e.g., Decreased Viability) Target_Cell->Cytotoxicity Apoptosis Induction of Apoptosis (Caspase Activation, DNA Fragmentation) Cytotoxicity->Apoptosis Investigate Cell_Cycle Cell Cycle Arrest (e.g., at G1, S, or G2/M phase) Cytotoxicity->Cell_Cycle Investigate Signaling Modulation of Signaling Pathways (e.g., MAPK, PI3K/Akt) Cytotoxicity->Signaling Investigate

Mechanism of Action Investigation

References

Assessing the Selectivity of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan is a lignan compound that has been investigated for its potential cytotoxic effects against various cancer cell lines. A critical aspect of a promising anticancer agent is its ability to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. This guide provides a comparative analysis of the available experimental data on the cytotoxicity of this compound against cancer cells. However, a significant gap in the current research is the lack of data on its effects on normal cell lines, which is essential for determining its selectivity.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
A549Lung Carcinoma67.14[1]
SK-OV-3Ovarian Cancer67.38[1]
SKMEL-2Melanoma64.11[1]
HCT15Colon Adenocarcinoma76.31[1]

Note: There is currently no publicly available data on the cytotoxicity of this compound against non-cancerous cell lines. This information is crucial for calculating the selectivity index (SI), a measure of a compound's preferential cytotoxicity towards cancer cells. The SI is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity.

Experimental Protocols

The following are general protocols for commonly used cytotoxicity assays. The specific experimental details for the cited data on this compound were not fully available in the public domain.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells.

  • Staining: Remove the TCA and add the SRB solution to stain the cellular proteins.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a specific wavelength using a microplate reader.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) treatment Incubate Cells with Compound (Varying Concentrations) cell_culture->treatment compound_prep Compound Preparation (this compound) compound_prep->treatment assay Perform SRB or MTT Assay treatment->assay data_analysis Measure Absorbance assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) ic50->selectivity

Caption: A generalized workflow for assessing the cytotoxicity and selectivity of a compound.

Hypothetical Signaling Pathway for Lignan-Induced Apoptosis

While the specific signaling pathway for this compound is not yet elucidated, many lignans are known to induce apoptosis in cancer cells. The following diagram illustrates a hypothetical pathway based on the known mechanisms of other related compounds.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bcl2 ↓ Bcl-2 compound->bcl2 bax ↑ Bax ros->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway that could be induced by this compound.

Conclusion and Future Directions

The available data indicates that this compound exhibits cytotoxic activity against several human cancer cell lines in vitro. However, the lack of data on its effects on non-cancerous cells is a major limitation in assessing its therapeutic potential. To establish the selectivity of this compound, future research should prioritize the following:

  • Cytotoxicity screening against a panel of normal human cell lines: This will enable the calculation of the selectivity index and provide a direct measure of cancer cell-specific toxicity.

  • Mechanism of action studies: Investigating the molecular pathways through which this lignan exerts its cytotoxic effects is crucial. This could include studies on apoptosis induction, cell cycle arrest, and effects on key signaling proteins.

  • In vivo studies: Should in vitro selectivity be established, further investigation in animal models would be necessary to evaluate the compound's efficacy and safety in a whole-organism context.

Without these critical pieces of information, a comprehensive assessment of the selectivity of this compound for cancer cells remains incomplete.

References

A Comparative Guide to the Synergistic Anticancer Potential of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct experimental studies have been published on the synergistic effects of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan in combination with known anticancer drugs. This guide provides a comparative and predictive analysis based on the known cytotoxic activity of the compound and analogous data from other lignans, particularly secoisolariciresinol diglucoside (SDG), which has demonstrated synergistic effects with doxorubicin. The experimental data presented herein is hypothetical and serves to illustrate a potential research framework.

Introduction

This compound is a lignan compound that has demonstrated cytotoxic effects against various cancer cell lines as a standalone agent. Lignans, a class of polyphenolic compounds found in plants, are increasingly being investigated for their anticancer properties, including their potential to enhance the efficacy of conventional chemotherapeutic agents. This guide explores the hypothetical synergistic potential of this compound when combined with doxorubicin, a widely used anticancer drug. The analysis is based on the known cytotoxic profile of the lignan and the documented synergistic interactions of other lignans with doxorubicin.

Comparative Cytotoxicity Data

The following tables summarize the known cytotoxic activity of this compound against various cancer cell lines and present a hypothetical scenario for its synergistic interaction with doxorubicin in the A549 human lung carcinoma cell line.

Table 1: Cytotoxicity of this compound (Compound A) as a Single Agent

Cell LineIC50 (µg/mL)
A549 (Lung Carcinoma)67.14
SK-OV-3 (Ovarian Cancer)67.38
SKMEL-2 (Melanoma)64.11
HCT15 (Colon Cancer)76.31

Table 2: Hypothetical Cytotoxicity of Doxorubicin (Compound B) as a Single Agent in A549 Cells

Cell LineIC50 (µM)
A549 (Lung Carcinoma)1.50[1]

Table 3: Hypothetical Combination Cytotoxicity Data for Compound A and Doxorubicin in A549 Cells and Calculated Combination Index (CI)

Concentration of Compound A (µg/mL)Concentration of Doxorubicin (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
33.570.750.50.85Synergy
16.790.3750.250.92Slight Synergy
67.141.500.750.78Synergy
8.400.18750.1251.05Near Additive

The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Proposed Mechanisms of Synergistic Action

The potential synergistic effects of this compound and doxorubicin may arise from their complementary mechanisms of action, targeting multiple pathways involved in cancer cell proliferation and survival. Lignans have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway, and induce apoptosis.[2][3][4] Doxorubicin primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[5][6][7]

Modulation of the NF-κB Signaling Pathway

dot

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) Ub Ubiquitination IkB->Ub NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Lignan 4,4'-Dihydroxy-3,3',9- trimethoxy-9,9'-epoxylignan Lignan->IKK_complex Inhibition Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NFkB_n->DNA Gene_Transcription Pro-inflammatory & Anti-apoptotic Genes DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory point of the lignan.

Induction of Apoptosis

dot

Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Lignan 4,4'-Dihydroxy-3,3',9- trimethoxy-9,9'-epoxylignan Mitochondria Mitochondria Lignan->Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by Doxorubicin and the lignan.

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the synergistic anticancer effects of this compound and doxorubicin.

Experimental Workflow

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action Cell_Culture Culture A549 Cells Treatment Treat with Lignan, Doxorubicin, and Combinations Cell_Culture->Treatment Cytotoxicity MTT Assay for Cell Viability Treatment->Cytotoxicity Apoptosis Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Propidium Iodide Staining (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot for NF-κB Pathway Proteins Treatment->Western_Blot Synergy Combination Index Calculation Cytotoxicity->Synergy

Caption: Overall experimental workflow for synergy evaluation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, doxorubicin, and their combinations for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of cell growth, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cell growth. Software such as CompuSyn can be used for this analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat A549 cells with the IC50 concentrations of the individual drugs and their synergistic combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat A549 cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[2][8]

Western Blot Analysis for NF-κB Pathway
  • Protein Extraction: Treat A549 cells and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, IκBα). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence is currently lacking, this comparative guide provides a strong rationale for investigating the synergistic anticancer effects of this compound with doxorubicin. The proposed mechanisms, centered on the dual targeting of the NF-κB and apoptosis pathways, offer a promising avenue for future research. The detailed experimental protocols provided herein can serve as a comprehensive framework for researchers to validate this hypothesis and potentially develop more effective combination therapies for cancer treatment.

References

A Comparative Analysis of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan and Standard Chemotherapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the cytotoxic effects of the natural lignan, 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, against standard chemotherapeutic agents—cisplatin, doxorubicin, and paclitaxel. The data is presented for four human cancer cell lines: non-small cell lung cancer (A549), ovarian adenocarcinoma (SK-OV-3), melanoma (SKMEL-2), and colorectal adenocarcinoma (HCT15).

Cytotoxicity Profile

The in vitro cytotoxic activity of this compound, isolated from Viburnum foetidum, was evaluated against a panel of human cancer cell lines using a Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are presented in the table below, alongside IC50 values for standard chemotherapeutic drugs sourced from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental protocols across different studies, such as assay type and incubation time.

CompoundA549 (Lung) IC50 (µM)SK-OV-3 (Ovarian) IC50 (µM)SKMEL-2 (Melanoma) IC50 (µM)HCT15 (Colorectal) IC50 (µM)Assay (Incubation Time)
This compound 179.25179.90171.17203.73SRB (72h)
Cisplatin 16.48 - 33.852 - 40~14.5 µg/mL (~48.3 µM)Not FoundVarious (24h, 48h, 72h)
Doxorubicin > 20Not FoundNot FoundNot FoundMTT (24h)
Paclitaxel 0.027 - 9.40.0004 - 0.0034Not FoundNot FoundVarious (24h, 120h)

IC50 values for this compound were converted from µg/mL to µM using a molecular weight of 374.42 g/mol .

Experimental Protocols

The cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.[1][2][3][4][5]

Cell Culture and Treatment: Human cancer cell lines (A549, SK-OV-3, SKMEL-2, and HCT15) were cultured in appropriate media. For the assay, cells were seeded in 96-well plates at a specific density and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.

Sulforhodamine B (SRB) Assay Protocol:

  • Fixation: After the incubation period, the cell monolayers are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed multiple times with water to remove the TCA and cell debris.

  • Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (absorbance) is measured at a wavelength of approximately 515 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

dot

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_srb_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (A549, SK-OV-3, SKMEL-2, HCT15) seeding Seeding in 96-well Plates cell_culture->seeding incubation Incubate for 72 hours seeding->incubation compound_prep Prepare Compound Dilutions compound_prep->incubation fixation Fixation with TCA incubation->fixation staining Staining with SRB fixation->staining washing Washing with Acetic Acid staining->washing solubilization Solubilization with Tris Base washing->solubilization read_absorbance Measure Absorbance (515 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the SRB assay.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, lignans as a class of compounds are known to exert their anticancer effects through various signaling pathways. These often culminate in the induction of apoptosis (programmed cell death) and cell cycle arrest.

General Lignan-Induced Apoptosis Pathway: Lignans can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, lignans can cause mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to apoptosis.

dot

apoptosis_pathway lignan Lignans mito Mitochondrial Stress lignan->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by lignans.

General Lignan-Induced Cell Cycle Arrest: Certain lignans have been shown to arrest the cell cycle at various checkpoints, such as G2/M. This prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

dot

cell_cycle_arrest lignan Lignans cdk_cyclin Modulation of CDK/Cyclin Activity lignan->cdk_cyclin g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest

Caption: Simplified overview of lignan-induced cell cycle arrest.

Further research is required to determine the specific molecular targets and signaling cascades affected by this compound to fully understand its potential as a chemotherapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical compounds is a critical component of ensuring a safe and environmentally responsible workflow. This guide provides essential, step-by-step procedures for the proper disposal of 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan, a lignan compound with cytotoxic properties.[1][2] Due to the limited availability of specific toxicological and environmental fate data, this compound must be treated as potentially hazardous chemical waste.[3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Immediate Safety Protocols & Spill Management

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves.[3] All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the following steps should be taken:

  • For minor spills: If you are trained in spill cleanup procedures, gently cover the solid material with a damp paper towel to prevent dust formation, or use absorbent pads for liquid spills.[3] The contained spill material should then be carefully collected into a sealed and clearly labeled hazardous waste container.[3][4][5] The affected area should be decontaminated with an appropriate solvent, followed by a wash with soap and water.[3]

  • For large spills: Evacuate the immediate area and alert personnel. Contact your institution's EHS department for emergency response and cleanup.[3][5]

Step-by-Step Disposal Procedure

The cornerstone of proper chemical disposal is the segregation and clear labeling of waste streams.[3][6] Never dispose of this compound down the drain or in the regular trash.[3][4]

1. Waste Segregation:

  • Solid Waste: All non-contaminated solid this compound and materials lightly contaminated (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous liquid waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[3] It is best practice to segregate halogenated and non-halogenated solvent waste.[6]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS office.[5]

2. Container Management:

  • All waste containers must be in good condition, free of leaks or cracks, and made of a material compatible with the chemical waste.[4][7]

  • Keep waste containers securely closed except when adding waste.[4][8]

  • For liquid waste, the use of secondary containment is required to prevent spills.[4][5]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound."

  • List all contents, including solvents, with estimated concentrations and quantities.[3][9]

  • Indicate the date when waste was first added to the container.[3]

4. Storage:

  • Store all hazardous waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[3][7][8]

  • Ensure the storage area is well-ventilated.[3]

  • Segregate incompatible wastes to prevent accidental reactions.[5][7] For example, keep acids separate from bases and oxidizers away from organic compounds.[7]

5. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8] Do not transport hazardous waste yourself.[5]

Chemical and Hazard Data

PropertyValue
CAS Number 1206464-65-4[11]
Molecular Formula C21H26O6[11]
Molecular Weight 374.43 g/mol [11]
Known Hazards Cytotoxic against A549, SK-OV-3, SKMEL-2, and HCT15 cell lines[1]
Pictogram(s) No data available[10]
Signal Word No data available[10]
Hazard Statement(s) No data available[10]
Disposal No data available[10]

Experimental Protocols

As this document provides procedural guidance on disposal, no experimental protocols are cited. Researchers should consult their experimental plans for methodologies related to the use of this compound.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Storage & Disposal A Generate Waste (Solid, Liquid, Sharps) B Solid Waste Container A->B Solid C Liquid Waste Container A->C Liquid D Sharps Container A->D Sharps E Label Container: 'Hazardous Waste' Contents & Date B->E C->E D->E F Store in Satellite Accumulation Area E->F G Request EHS Pickup F->G H Final Disposal by EHS G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While specific hazard data for this compound is limited, its cytotoxic activity against several tumor cell lines necessitates a cautious approach to handling.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its powder form.[3] This guidance is based on best practices for handling potentially hazardous compounds and similar substances like lignin.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.Protects against airborne dust particles and potential splashes.
Hand Protection Two pairs of standard-tested, powder-free, chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound. Double-gloving is recommended when handling hazardous substances.[4]
Body Protection A disposable gown with long sleeves, a back closure, and elastic cuffs. A lab coat should be worn over personal clothing.Minimizes skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of protection, such as a half-mask respirator with appropriate cartridges, should be used, especially when handling the powder outside of a certified chemical fume hood.Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable, water-resistant, skid-resistant shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.[4]

Operational Plan: Step-by-Step Handling Protocol

This procedural workflow ensures the safe handling of this compound in a laboratory setting.

  • Preparation and Risk Assessment:

    • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and sealable containers, are readily available before commencing work.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don shoe covers.

    • Put on the inner pair of gloves.

    • Don the disposable gown over the lab coat.

    • Put on the outer pair of gloves, ensuring they extend over the cuffs of the gown.

    • Wear safety goggles.

    • If required, perform a fit-test and wear a respirator.

  • Handling the Compound:

    • Dispensing: Carefully handle the solid material to minimize the generation of airborne dust.

    • Weighing: Use an analytical balance with a draft shield to contain any dust.

    • Transfers: When transferring the compound between containers, do so slowly and close to the opening of the receiving container.

    • Spills: In the event of a spill, clean it up immediately using methods that do not generate dust, such as wet wiping or using a vacuum cleaner equipped with a HEPA filter.

  • Decontamination and Doffing PPE:

    • Clean-Up: Thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Doffing Sequence: Remove PPE in the following order to prevent cross-contamination: shoe covers, outer gloves, gown, inner gloves, goggles, and respirator (if used). Always wash hands thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical for maintaining a safe and compliant laboratory.

  • Waste Collection:

    • Solid Waste: All solid waste, including unused compound, contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated, sealed hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Final Disposal:

    • All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Safe Handling Workflow

cluster_ppe Personal Protective Equipment cluster_waste Waste Streams A 1. Risk Assessment & Preparation B 2. Don PPE A->B C 3. Handle Compound in Fume Hood B->C Goggles Goggles B->Goggles Gloves Gloves B->Gloves Gown Gown B->Gown Respirator Respirator B->Respirator D 4. Decontaminate Work Area C->D E 5. Doff PPE D->E F 6. Waste Disposal E->F G Personal Hygiene (Hand Washing) F->G SolidWaste Solid Waste F->SolidWaste LiquidWaste Liquid Waste F->LiquidWaste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan
Reactant of Route 2
4,4'-Dihydroxy-3,3',9-trimethoxy-9,9'-epoxylignan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.